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  • Product: Cyclohexanemethylamine Hydroiodide
  • CAS: 2153504-15-3

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Characterization and Application of Cyclohexanemethylamine Hydroiodide (CMAI)

Executive Summary Cyclohexanemethylamine hydroiodide (CMAI, CAS: 2153504-15-3), also known as cyclohexylmethylammonium iodide, is a bulky, aprotic alkylammonium salt[1]. While traditionally utilized as an intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanemethylamine hydroiodide (CMAI, CAS: 2153504-15-3), also known as cyclohexylmethylammonium iodide, is a bulky, aprotic alkylammonium salt[1]. While traditionally utilized as an intermediate in pharmaceutical synthesis, CMAI has recently become a cornerstone material in the interfacial engineering of high-efficiency perovskite solar cells (PSCs)[1].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between rigorous analytical characterization and advanced materials application. This whitepaper details the causality behind spectral data acquisition, establishes a self-validating protocol for purity confirmation, and explores the mechanistic role of CMAI in bilateral interface engineering.

Spectral Data Analysis: NMR & FT-IR

Accurate spectral characterization of CMAI is critical because trace impurities—specifically residual free-base amines or absorbed moisture—can catastrophically degrade perovskite lattices or disrupt stoichiometric drug syntheses.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Causality in Solvent Selection: CMAI is highly polar and readily dissolves in Dimethyl Sulfoxide-d6 (DMSO-d6). We explicitly avoid Deuterium Oxide (D₂O) for primary characterization because D₂O induces rapid deuterium exchange with the ammonium protons (-NH₃⁺), rendering them invisible to ¹H NMR. By utilizing strictly anhydrous DMSO-d6, we preserve the broad -NH₃⁺ singlet, allowing us to confirm the protonation state of the molecule.

Table 1: ¹H and ¹³C NMR Spectral Assignments for CMAI (in DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H~ 7.65Broad singlet3HAmmonium (-NH₃⁺)
¹H~ 2.68Doublet2HMethylene (-CH₂-N)
¹H1.50 - 1.75Multiplet6HRing -CH, -CH₂ (eq)
¹H0.90 - 1.25Multiplet5HRing -CH₂ (ax)
¹³C45.2SingletN/AMethylene (-CH₂-N)
¹³C35.8SingletN/ARing methine (-CH)
¹³C30.1SingletN/ARing -CH₂ (meta)
¹³C25.8SingletN/ARing -CH₂ (para)
Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality in Technique Selection: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic and can absorb ambient moisture during pellet pressing, introducing a false broad -OH stretch (~3400 cm⁻¹) that obscures the critical N-H stretching region of the CMAI salt.

Table 2: FT-IR Vibrational Peak Assignments for CMAI

Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Implication
3100 - 2800N-H stretchStrong, BroadConfirms primary ammonium salt
2925, 2853C-H stretch (sp³)StrongValidates cyclohexane ring integrity
1605, 1510N-H bendMediumAmmonium deformation
1450C-H bend (scissor)MediumAliphatic methylene groups
1050C-N stretchMediumAliphatic amine linkage

Experimental Methodology: Self-Validating Protocols

To ensure absolute trustworthiness in the data, the following protocol operates as a self-validating system . It incorporates built-in quantitative checks that dictate whether the sample proceeds to application or is routed back for purification.

Phase I: Anhydrous Sample Preparation
  • Primary Desiccation: Transfer 50 mg of raw CMAI powder into a Schlenk flask. Apply high vacuum (10⁻² Torr) at 40°C for 12 hours to remove interstitial moisture.

  • Inert Transfer: Backfill the flask with high-purity Nitrogen and transfer the sealed flask into an N₂-purged glovebox (<0.1 ppm H₂O/O₂).

  • NMR Sample Prep: Dissolve 15 mg of dried CMAI in 0.6 mL of ampouled, anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Phase II: Spectral Acquisition & Internal Validation
  • Baseline Calibration: Run a blank spectrum of the pure DMSO-d6 + TMS solvent. Validation Check: Ensure the baseline is flat and the TMS peak is precisely at 0.00 ppm.

  • NMR Acquisition: Acquire the ¹H NMR spectrum (minimum 16 scans, 10-second relaxation delay to ensure accurate integration).

  • Moisture Threshold Check (The Self-Validation Gate): Integrate the residual water peak (HDO) at ~3.33 ppm.

    • Pass Condition: If the HDO integral is <0.1% relative to the -CH₂-N protons, the sample purity is verified.

    • Fail Condition: If the HDO integral is ≥0.1%, the sample is rejected and routed back to Phase I for further vacuum drying.

  • ATR-IR Acquisition: Clean the diamond ATR crystal with anhydrous isopropanol. Collect a background scan (ambient air), then deposit 2-3 mg of the verified CMAI powder. Apply consistent anvil pressure and acquire 64 scans at 4 cm⁻¹ resolution.

G N1 CMAI Raw Material (Hygroscopic Salt) N2 Vacuum Drying (10^-2 Torr, 40°C) N1->N2 Moisture Removal N3 Anhydrous Handling (N2 Glovebox) N2->N3 Prevent Rehydration N4 1H/13C NMR (DMSO-d6 + TMS) N3->N4 Sample Prep N5 FT-IR ATR (Diamond Crystal) N3->N5 Sample Prep N6 Self-Validation (H2O Peak Check) N4->N6 Spectral Data N5->N6 Vibrational Data N6->N2 Fails Check (H2O > 0.1%) N7 Perovskite Passivation (2D/3D Formation) N6->N7 Purity Confirmed

Fig 1: Self-validating workflow for CMAI spectral characterization and application.

Application Workflow: Interfacial Engineering in Perovskites

Once the spectral purity of CMAI is validated, it is deployed as a multifunctional passivation agent in optoelectronic devices.

Mechanism of Action: Bilateral Interface Engineering

CMAI possesses both electron-donor and electron-acceptor properties, allowing it to react dynamically with the surface-terminating ends of perovskite films[1]. Recent breakthroughs have demonstrated the efficacy of bilateral interface engineering , where CMAI is applied simultaneously to the upper perovskite/hole-transport-layer (HTL) interface and the buried electron-transport-layer (ETL) interface[2].

This double-sided treatment generates highly stable 2D-3D perovskite heterostructures[2]. The bulky cyclohexane ring provides immense steric hindrance, which physically blocks moisture ingress, while the ammonium headgroup passivates uncoordinated Pb²⁺ defects, suppressing non-radiative recombination and pushing power conversion efficiencies beyond 20.6%[2].

Solvent Causality in Post-Treatment

The efficacy of CMAI passivation is heavily dictated by the solvent used during spin-coating. Because of the hydrophobic cyclohexane group, CMAI exhibits excellent solubility (>30 mg/mL) in low-polarity solvents such as Chloroform (CF)[3].

The Causality: If a highly polar solvent like Isopropanol (IPA) is used as the carrier mediator, it inadvertently dissolves the formamidinium iodide (FAI) from the underlying 3D perovskite surface, creating a PbI₂-rich, defective layer[3]. By deliberately selecting Chloroform (CF), researchers create a strain-free environment that deposits the CMAI without cannibalizing the underlying FAI, resulting in extraordinarily stable α-phase FAPbI₃ solar cells that retain 95% of their initial efficiency after 1050 hours of aging[3].

Sources

Exploratory

Mass Spectrometry of Cyclohexanemethylamine Hydroiodide: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexanemethylamine hydroiodide, a compound of interest in pharmaceutical research and development. As a primary am...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexanemethylamine hydroiodide, a compound of interest in pharmaceutical research and development. As a primary amine salt, its characterization presents unique considerations for the analytical scientist. This document delineates the fundamental principles, experimental protocols, and expected fragmentation patterns to facilitate robust and reliable analysis. We will explore both soft and hard ionization techniques, with a focus on Electrospray Ionization (ESI) for its suitability in analyzing polar and salt-based compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this and structurally related compounds.

Introduction to Cyclohexanemethylamine Hydroiodide and its Analytical Significance

Cyclohexanemethylamine hydroiodide, with the chemical formula C7H15N•HI, is an organic salt with a molecular weight of 241.12 g/mol .[1] It consists of a protonated cyclohexanemethylamine cation and an iodide anion. The free base, cyclohexanemethylamine, is a primary amine with a molecular weight of 113.20 g/mol .[2][3] The accurate determination of its molecular weight, structure, and purity is a critical aspect of drug development, ensuring the identity and quality of active pharmaceutical ingredients (APIs) and their intermediates. Mass spectrometry serves as a cornerstone technique for this purpose, offering high sensitivity and structural information from minimal sample amounts.

The hydroiodide salt form can influence the analytical strategy. The presence of the iodide counter-ion and the compound's propensity to exist in a protonated state in solution make Electrospray Ionization (ESI) a particularly well-suited ionization technique.[4] Understanding the behavior of this compound in the mass spectrometer is paramount for method development, impurity profiling, and metabolic studies.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of cyclohexanemethylamine hydroiodide is essential for designing an effective mass spectrometry-based analytical method.

PropertyValueSource
Molecular Formula C7H15N•HI[1]
Molecular Weight 241.12 g/mol [1]
Synonyms (Aminomethyl)cyclohexane Hydroiodide, Cyclohexylmethylamine Hydroiodide[1][5][6]
Appearance White to almost white powder or crystal[1][5][6]
Free Base Formula C7H15N[2]
Free Base Molecular Weight 113.20 g/mol [2][7]

Mass Spectrometry Analysis: A Strategic Approach

The analysis of cyclohexanemethylamine hydroiodide by mass spectrometry requires careful consideration of sample preparation, ionization method, and data interpretation.

Sample Preparation: Ensuring Analytical Integrity

The primary goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system, free from interfering substances.

Protocol 1: Standard Sample Preparation for ESI-MS

  • Solvent Selection: Prepare a stock solution of cyclohexanemethylamine hydroiodide in a solvent compatible with ESI-MS. A common choice is a mixture of methanol and water (e.g., 50:50 v/v). This ensures good solubility and efficient ionization.

  • Concentration: Aim for an initial stock solution concentration of approximately 1 mg/mL.

  • Serial Dilution: Perform serial dilutions from the stock solution to achieve a final concentration suitable for direct infusion or LC-MS analysis, typically in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • Acidification (Optional but Recommended): To promote the formation of the protonated molecule [M+H]+ and improve signal intensity, add a small amount of a volatile acid, such as formic acid or acetic acid, to the final sample solution (e.g., 0.1% v/v).

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful analysis of cyclohexanemethylamine hydroiodide.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and ionic compounds.[4] It typically generates intact protonated molecules [M+H]+, providing clear molecular weight information. For cyclohexanemethylamine hydroiodide, the expected ion in the positive ESI mode would be that of the free base protonated, at an m/z corresponding to [C7H15NH3]+.

  • Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation.[4] While it can provide detailed structural information, the molecular ion of primary amines is often weak or absent.[8][9] EI is more suitable for the analysis of the free base after derivatization or when coupled with Gas Chromatography (GC-MS).

Due to the salt nature and high polarity of the target compound, ESI is the recommended technique for routine analysis.

Deciphering the Mass Spectrum: Fragmentation Analysis

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure.

Expected Ions in ESI-MS

In positive ion ESI-MS, the primary ion expected for cyclohexanemethylamine hydroiodide is the protonated free base, [C7H16N]+, at m/z 114.13 . The iodide ion (I-) would be observed in the negative ion mode at m/z 126.90 .

Predicted Fragmentation Pathway under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) experiments, utilizing Collision-Induced Dissociation (CID), can be employed to elicit structural information. The fragmentation of the [M+H]+ ion of cyclohexanemethylamine (m/z 114.13) is predicted to be dominated by characteristic pathways for primary amines and cycloalkanes.

Diagram 1: Predicted ESI-MS/MS Fragmentation of Protonated Cyclohexanemethylamine

fragmentation_pathway cluster_path1 α-Cleavage cluster_path2 Ring Opening & Cleavage cluster_path3 Loss of Aminomethyl Radical parent [C7H16N]+ m/z 114.13 frag1 [C6H11]+ m/z 83.08 parent->frag1 loss1 - NH3 frag2 [C5H10N]+ m/z 84.08 parent->frag2 loss2 - C2H6 frag3 [C4H8N]+ m/z 70.06 parent->frag3 loss3 - C3H8 frag4 [C6H11]+ m/z 83.08 parent->frag4 loss4 - •CH2NH2

Caption: Predicted major fragmentation pathways for protonated cyclohexanemethylamine.

Key Predicted Fragmentations:

  • α-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[8][9] For cyclohexanemethylamine, this would involve the loss of the aminomethyl group as a radical, leading to the formation of a cyclohexyl cation at m/z 83.08 . Alternatively, loss of ammonia (NH3) from the protonated amine can also lead to the formation of a cyclohexylmethyl cation, which could rearrange to the more stable cyclohexyl cation.

  • Ring Cleavage: Fragmentation of the cyclohexane ring can also occur, leading to a series of smaller fragment ions. These pathways are generally more complex and can result in ions corresponding to the loss of ethene (C2H4) or propene (C3H6) from the ring structure.[10]

  • Loss of the Cyclohexyl Group: Cleavage of the bond between the cyclohexyl ring and the methylene group would result in the formation of the aminomethyl cation [CH2NH2]+ at m/z 30.03 . This is a common fragment for primary amines.[11]

Experimental Workflow and Data Interpretation

A robust analytical workflow is crucial for obtaining high-quality, reproducible data.

Diagram 2: Analytical Workflow for Cyclohexanemethylamine Hydroiodide

workflow start Sample Receipt & Preparation lc_ms LC-MS Analysis (ESI Positive Mode) start->lc_ms ms1 Full Scan MS (MS1) (m/z 50-300) lc_ms->ms1 ms2 Tandem MS (MS/MS) (Precursor ion: m/z 114.13) ms1->ms2 data_proc Data Processing & Interpretation ms2->data_proc report Reporting & Archiving data_proc->report

Caption: A typical LC-MS workflow for the analysis of cyclohexanemethylamine hydroiodide.

Protocol 2: LC-MS Method for Cyclohexanemethylamine Hydroiodide

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a suitable starting point (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 50-500 to cover the expected precursor ion and potential low-mass fragments.

  • MS/MS Experiment: If structural confirmation is needed, perform a product ion scan on the precursor ion at m/z 114.13.

Data Interpretation:

  • Molecular Weight Confirmation: The presence of a prominent ion at m/z 114.13 in the MS1 spectrum confirms the molecular weight of the free base.

  • Structural Elucidation: The fragmentation pattern obtained from the MS/MS spectrum should be compared against the predicted fragmentation pathways to confirm the structure of cyclohexanemethylamine.

  • Purity Assessment: The LC chromatogram can be used to assess the purity of the sample, with the peak area of the analyte being proportional to its concentration.

Conclusion and Future Perspectives

This guide has provided a detailed framework for the mass spectrometric analysis of cyclohexanemethylamine hydroiodide. By employing the described sample preparation techniques, ESI-MS methods, and understanding the predicted fragmentation patterns, researchers can confidently characterize this compound. The protocols outlined herein are intended as a starting point and should be further optimized and validated for specific applications in drug development. Future work could involve the development of quantitative assays for this compound in complex biological matrices, further exploring its metabolic fate and contributing to a more comprehensive understanding of its role in pharmaceutical applications.

References

  • Gore, M. G. (Ed.). (2002). Spectrophotometry & Spectrofluorimetry. Springer Science & Business Media.
  • Cheméo. Chemical Properties of Cyclohexanemethylamine (CAS 3218-02-8). [Link]

  • LookChem. Cyclohexanemethylamine. [Link]

  • Li, Y., et al. (2017). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 9(4), 653-659.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wang, Y., et al. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. Environmental Science and Pollution Research, 30(39), 90753-90763.
  • Liko, F. U., et al. (2018). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry, 29(10), 2054–2062.
  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Wang, Z., et al. (2024). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology, 58(5), 2498–2508.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76688, Cyclohexanemethylamine. [Link]

  • Wikipedia. Quaternary ammonium cation. [Link]

  • Jursic, B. S. (2010). Electron impact ionization (EI) mass spectra of n-alkylamines...
  • NIST. Cyclohexane, methyl-. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • El-Kased, Y., et al. (2023).
  • Google Patents.
  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561.
  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Li, Y., et al. (2022). Rapid determination of iodide ion content in chloride molten salt by ascorbic acid reduction.
  • IntechOpen. Mass Spectrometry for In-Depth Study and Discovery of Marine Bioactive Metabolites. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis.... [Link]

  • Siuzdak, G. (2003). Mass Spectrometry in Nucleic Acid, Carbohydrate, and Steroid Analysis. Encyclopedia of Physical Science and Technology, 495-509.
  • ResearchGate. Electrospray ionization tandem mass spectrometric study of salt cluster ions: Part 2 - Salts of polyatomic acid groups and of multivalent metals. [Link]

  • Deng, T., et al. (2019). The speciation analysis of iodate and iodide in high salt brine by high performance liquid chromatography and inductively coupled plasma mass spectrometry.
  • NIST. Cyclohexanemethylamine. [Link]

  • NIST. Cyclohexane, methylene-. [Link]

Sources

Foundational

"solubility of Cyclohexanemethylamine Hydroiodide in organic solvents"

An In-depth Technical Guide to the Solubility of Cyclohexanemethylamine Hydroiodide in Organic Solvents Introduction Cyclohexanemethylamine hydroiodide is an organic salt of significant interest in various fields of chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Cyclohexanemethylamine Hydroiodide in Organic Solvents

Introduction

Cyclohexanemethylamine hydroiodide is an organic salt of significant interest in various fields of chemical synthesis, including pharmaceutical and materials science development. As an amine salt, its physical properties are dominated by its ionic character, which dictates its behavior in different solvent systems. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and the formulation of final products. For instance, in drug development, solubility directly impacts bioavailability, while in materials science, it is crucial for precursor solution stability and thin-film deposition, such as in the fabrication of perovskite solar cells where similar organic ammonium halides are utilized[1].

This guide provides a comprehensive overview of the solubility of cyclohexanemethylamine hydroiodide in a range of organic solvents. It is designed for researchers, chemists, and formulation scientists, offering both theoretical principles and practical methodologies. We will explore the physicochemical properties of the compound, the underlying principles governing its dissolution, a detailed solubility profile, and a robust experimental protocol for its determination.

Physicochemical Properties of Cyclohexanemethylamine Hydroiodide

Understanding the fundamental properties of a compound is the first step in predicting its solubility. Cyclohexanemethylamine hydroiodide is the salt formed from the reaction of the primary amine, cyclohexanemethylamine, with hydroiodic acid. Its structure consists of a bulky, nonpolar cyclohexylmethyl group and a highly polar ammonium iodide ionic pair. This amphiphilic nature is key to its solubility behavior.

Table 1: Key Physicochemical Properties

PropertyValueSource
Chemical Name Cyclohexanemethylammonium Iodide[1]
Synonyms (Aminomethyl)cyclohexane Hydroiodide, Cyclohexylmethylamine Hydroiodide[1][2]
CAS Number 2153504-15-3[1][2]
Molecular Formula C₇H₁₅N·HI[1][2]
Molecular Weight 241.12 g/mol [1][2]
Appearance White to almost white powder or crystal[1][2]
Melting Point 178 °C[1]
Water Solubility Soluble[2]

Theoretical Principles of Solubility

The dissolution of an ionic compound like cyclohexanemethylamine hydroiodide in a solvent is a thermodynamic process governed by the interplay between the crystal lattice energy of the solute and the solvation energy of its constituent ions.

Lattice Energy vs. Solvation Energy

For dissolution to occur, the energy released when solvent molecules arrange themselves around the cyclohexanemethylammonium cation and the iodide anion (solvation energy) must be sufficient to overcome the energy holding these ions together in the solid crystal lattice (lattice energy)[3].

ΔG_solution = ΔG_solvation - ΔG_lattice

A negative Gibbs free energy of solution (ΔG_solution) indicates spontaneous dissolution. The following diagram illustrates the key factors influencing this balance.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Interaction & Outcome Solute Cyclohexanemethylammonium Iodide (Crystal Lattice) Cation Cation Solvation (Cyclohexanemethylammonium⁺) Solute->Cation Overcomes Lattice Energy Anion Anion Solvation (Iodide⁻) Solute->Anion Overcomes Lattice Energy Solvent Organic Solvent Solvent->Cation Solvates Cation Solvent->Anion Solvates Anion Solubility Overall Solubility Cation->Solubility Anion->Solubility

Caption: Factors governing the solubility of an ionic salt in an organic solvent.

Key Solvent Characteristics

  • Polarity and Dielectric Constant: The principle of "like dissolves like" is paramount.[4][5] As an ionic, highly polar solute, cyclohexanemethylamine hydroiodide requires polar solvents for dissolution. A high dielectric constant is particularly effective at shielding the electrostatic attraction between the cation and anion, promoting their separation and preventing reformation of the crystal lattice.

  • Hydrogen Bonding Capability (Proticity):

    • Polar Protic Solvents (e.g., methanol, ethanol): These are typically excellent solvents for amine salts. Their hydroxyl (-OH) group can act as a hydrogen bond donor to solvate the iodide anion (I⁻) and as a hydrogen bond acceptor (via the oxygen lone pairs) to interact with the acidic protons of the ammonium cation (R-NH₃⁺). This dual capability leads to high solvation energy.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can effectively solvate the cyclohexanemethylammonium cation. However, they lack the ability to act as strong hydrogen bond donors, resulting in weaker solvation of the iodide anion. Consequently, solubility is generally expected to be lower than in protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and no ability to form strong interactions with ions. The solvation energy they can provide is far too low to overcome the crystal lattice energy, resulting in negligible solubility.

Solubility Profile in Common Organic Solvents

The following table summarizes the expected solubility of cyclohexanemethylamine hydroiodide in a representative set of organic solvents at standard temperature (25 °C). This data is based on established chemical principles, as specific experimental values are not widely published.

Table 2: Predicted Solubility of Cyclohexanemethylamine Hydroiodide

SolventClassDielectric Constant (ε at 20°C)Predicted Solubility ( g/100 mL at 25°C)Rationale
Methanol Polar Protic32.7> 20High polarity, excellent H-bond donor/acceptor.
Ethanol Polar Protic24.510 - 15Good polarity and H-bonding, slightly less effective than methanol.
Isopropanol Polar Protic19.92 - 5Lower polarity and increased steric hindrance reduce solvating power.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.75 - 10High dielectric constant, excellent cation solvation, poor anion solvation.
Dimethylformamide (DMF) Polar Aprotic36.72 - 5Good polarity, effective cation solvation, poor anion solvation.
Acetonitrile Polar Aprotic37.5< 1Moderately high dielectric constant but weaker solvating ability for ions.
Dichloromethane Nonpolar9.1< 0.1Low polarity, unable to overcome lattice energy.
Toluene Nonpolar2.4< 0.01Very low polarity, effectively a non-solvent.
Hexane Nonpolar1.9< 0.01Very low polarity, effectively a non-solvent.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a well-defined, self-validating protocol is essential. The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a solid in a liquid.

Workflow: Isothermal Equilibrium Method

G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vial in a temperature-controlled shaker bath (e.g., 25°C) for a set time (e.g., 24h) to ensure saturation. A->B Constant Temp C 3. Verification of Equilibrium Take samples at different time points (e.g., 18h, 24h). Consistent concentration confirms equilibrium. B->C Self-Validation Step D 4. Phase Separation Allow vial to stand in the bath. Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. C->D E 5. Quantification Accurately weigh a portion of the clear filtrate. Evaporate the solvent under vacuum or nitrogen. D->E F 6. Gravimetric Analysis Weigh the remaining solid residue (solute). E->F G 7. Calculation Solubility (g/100mL) = (Mass of Residue / Mass of Filtrate) * Density of Solvent * 100 F->G

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Detailed Step-by-Step Methodology

  • Objective: To determine the saturation solubility of cyclohexanemethylamine hydroiodide in a specific organic solvent at a constant temperature.

  • Materials:

    • Cyclohexanemethylamine hydroiodide (high purity).

    • Solvent of interest (anhydrous grade).

    • Analytical balance (±0.1 mg).

    • Glass vials with PTFE-lined screw caps.

    • Temperature-controlled orbital shaker or water bath.

    • Syringes and syringe filters (0.22 µm, solvent-compatible).

    • Volumetric flasks and pipettes.

  • Procedure:

    • Preparation: Add an excess amount of cyclohexanemethylamine hydroiodide to a tared vial (e.g., add ~500 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

    • Equilibration: Seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for a minimum of 24 hours.

      • Causality Note: Vigorous agitation maximizes the surface area for dissolution, and a long equilibration time ensures the system reaches thermodynamic equilibrium.

    • Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, a kinetic profile can be established. Aliquots of the supernatant can be removed at various time points (e.g., 12, 18, and 24 hours). If the measured concentration is constant across the later time points, equilibrium is confirmed.

    • Phase Separation: Stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

    • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed, clean, and dry vial.

      • Causality Note: Filtering is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Performing this step at the equilibrium temperature prevents premature crystallization or further dissolution.

    • Quantification (Gravimetric Method):

      • Record the exact mass of the filtered solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid residue is achieved.

      • Record the final mass of the dried solute.

    • Calculation:

      • Mass of solvent = (Mass of filtered solution) - (Mass of dried solute).

      • Solubility (g / 100 g solvent) = [(Mass of dried solute) / (Mass of solvent)] * 100.

      • To convert to g/100 mL, multiply by the solvent's density at the experimental temperature.

Conclusion

The solubility of cyclohexanemethylamine hydroiodide is fundamentally dictated by its ionic nature. It exhibits high solubility in polar protic organic solvents like methanol, which can effectively solvate both the ammonium cation and the iodide anion through hydrogen bonding. Its solubility is moderate in polar aprotic solvents and exceedingly low in nonpolar solvents. For any application requiring the dissolution of this compound, from synthesis to purification, a careful selection of a polar solvent is necessary. The provided experimental protocol offers a reliable framework for obtaining precise solubility data, enabling informed decisions in research and development settings.

References

  • LookChem. (n.d.). Cyclohexanemethylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanemethylamine (CAS 3218-02-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Retrieved from [Link]

Sources

Exploratory

The Crystal Structure and Interfacial Engineering Dynamics of Cyclohexanemethylamine Hydroiodide in Perovskite Photovoltaics

Executive Summary Cyclohexanemethylamine Hydroiodide (CMAI), chemically denoted as C₇H₁₆IN (CAS: 2153504-15-3), is a bulky organic ammonium salt that has become a cornerstone material in the development of next-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanemethylamine Hydroiodide (CMAI), chemically denoted as C₇H₁₆IN (CAS: 2153504-15-3), is a bulky organic ammonium salt that has become a cornerstone material in the development of next-generation optoelectronics. While the pure salt exists as a white crystalline powder, its crystallographic and electronic significance is fully realized when it is incorporated into metal halide perovskite frameworks[1].

This technical guide provides an in-depth analysis of the crystallographic behavior of CMAI. It explores its dual utility: first, as a structural spacer cation directing the formation of the 2D Ruddlesden-Popper perovskite phase (CMA)₂PbI₄, and second, as an advanced surface passivation agent for stabilizing 3D α-FAPbI₃ (Formamidinium Lead Triiodide) perovskite solar cells (PSCs)[2],[3].

Crystallography of the (CMA)₂PbI₄ Phase

When reacted with lead(II) iodide (PbI₂), the bulky cyclohexylmethylammonium cation forces a dimensional reduction of the standard 3D perovskite lattice, resulting in a 2D Ruddlesden-Popper (RP) structure[2].

According to high-throughput single-crystal X-ray diffraction studies detailed in [2], the resulting (CMA)₂PbI₄ perovskite crystallizes in the monoclinic space group P21​/c [2].

Structural Motifs and Steric Hindrance

The crystal lattice of (CMA)₂PbI₄ is characterized by two-dimensional [PbI2/1​I4/2​]2− layers constructed from corner-sharing [PbI6​]4− octahedra[2]. The large steric profile of the cyclohexane ring prevents the [PbI6​]4− octahedra from forming a continuous 3D network, effectively cleaving the inorganic framework along the ⟨100⟩ crystallographic plane[4]. The CMA⁺ cations sit between these inorganic sheets, acting as dielectric spacers that confine charge carriers within the inorganic layers, leading to strong quantum confinement effects[4].

Table 1: Crystallographic Parameters of (CMA)₂PbI₄
ParameterValue / Description
Chemical Formula (C₇H₁₆N)₂PbI₄
Crystal System Monoclinic
Space Group P21​/c
Inorganic Motif Corner-sharing [PbI6​]4− octahedra
Dimensionality 2D Ruddlesden-Popper (n=1)

Mechanistic Role in Interfacial Engineering

Beyond forming bulk 2D crystals, CMAI is highly effective as an interfacial passivation agent for 3D perovskites[3]. The structural defects at the grain boundaries and surfaces of 3D perovskites—specifically uncoordinated Pb²⁺ ions and iodine vacancies—act as non-radiative recombination centers that degrade device efficiency[5].

The Causality of Solvent Selection

The efficacy of CMAI passivation is strictly governed by the carrier solvent used during application. As demonstrated in[3], the choice between Isopropanol (IPA) and Chloroform (CF) dictates the resulting crystallographic interface:

  • Isopropanol (IPA) Dynamics: Formamidinium iodide (FAI), the primary organic component of the underlying 3D α-FAPbI₃ lattice, is highly soluble in polar solvents like IPA[3]. Applying CMAI via IPA causes the surface FAI to dissolve, leading to a deep intercalation of CMAI and the formation of a thick, insulating 2D (CMA)₂PbI₄ domain[3]. While this passivates defects, it severely impedes vertical charge transport.

  • Chloroform (CF) Dynamics: Chloroform is a low-polarity solvent in which FAI has limited solubility, yet CMAI remains highly soluble (>30 mg/mL) due to its non-polar cyclohexane ring[3]. Applying CMAI via CF prevents the dissolution of the 3D bulk[3]. Instead, the CMA⁺ cations anchor directly to the surface, coordinating with uncoordinated Pb²⁺ traps without disrupting the underlying lattice[5]. This creates a strain-free 2D/3D heterojunction that optimally balances defect passivation with efficient charge extraction[3].

Table 2: Impact of Solvent Engineering on α-FAPbI₃ PSCs
MetricPristine α-FAPbI₃CMAI (in IPA) TreatedCMAI (in CF) Treated
Surface Morphology High defect densityThick 2D (CMA)₂PbI₄ domainStrain-free CMAI layer
Trap-Filling Limit Voltage ( VTFL​ ) 0.423 V0.330 V0.307 V (Lowest trap density)
Power Conversion Efficiency (PCE) ~21.5%~22.8%~24.0%
Operational Stability Rapid degradationModerate stability95% retention after 1050 hours

(Data synthesized from Suo et al., Nano Energy, 2022[3])

Experimental Methodologies

To ensure reproducibility, the following self-validating protocols outline the synthesis of (CMA)₂PbI₄ single crystals and the solvent-engineered passivation of thin films.

Protocol A: Synthesis of (CMA)₂PbI₄ Single Crystals

This protocol utilizes Inverse Temperature Crystallization (ITC) to yield high-quality single crystals suitable for X-ray diffraction.

  • Precursor Preparation: Dissolve PbI₂ and CMAI in a 1:2 molar ratio in γ -butyrolactone (GBL) to achieve a total molar concentration of 1.0 M.

  • Filtration: Pass the precursor solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any undissolved particulates that could act as heterogeneous nucleation sites.

  • Crystallization: Place the vial in an oil bath at room temperature. Gradually increase the temperature to 95 °C at a rate of 2 °C/min.

  • Harvesting: Because the solubility of the perovskite precursors in GBL decreases at elevated temperatures, macroscopic orange single crystals of (CMA)₂PbI₄ will precipitate[2]. Quickly extract the crystals while the solution is hot to prevent redissolution, wash with anhydrous diethyl ether, and dry under vacuum.

G Start Precursor Solution PbI2 + CMAI (1:2 ratio) Solvent Solvent Selection (GBL or DMF:DMSO) Start->Solvent Reaction Inverse Temp Crystallization (Heating to 95°C) Solvent->Reaction Crystal Single Crystal Growth (CMA)2PbI4 (P21/c) Reaction->Crystal

Workflow for (CMA)2PbI4 single crystal synthesis via Inverse Temperature Crystallization.

Protocol B: Surface Passivation of α-FAPbI₃ Thin Films

This protocol details the strain-free interfacial engineering of 3D perovskite films.

  • Solution Preparation: Dissolve CMAI in anhydrous Chloroform (CF) at a concentration of 3 mg/mL. Stir inside a nitrogen-filled glovebox until completely dissolved.

  • Substrate Preparation: Ensure the baseline α-FAPbI₃ perovskite film has been spin-coated and fully annealed (typically at 150 °C for 15 minutes) on the substrate.

  • Dynamic Spin-Coating: Transfer the perovskite substrate to a spin-coater. Start the rotation at 4000 rpm.

  • Passivation Application: Dynamically dispense 50 µL of the CMAI/CF solution onto the spinning substrate. Spin for an additional 20 seconds to ensure rapid solvent evaporation.

  • Thermal Annealing: Transfer the treated film to a hotplate at 100 °C for 5 minutes to drive the coordination between the CMA⁺ amine groups and the uncoordinated Pb²⁺ ions, finalizing the strain-free 2D/3D interface[3].

G Defect α-FAPbI3 Surface (Uncoordinated Pb2+ Traps) SolventCF CMAI Application (in Chloroform) Defect->SolventCF Interaction Ammonium-Pb2+ Coordination & Iodine Vacancy Filling SolventCF->Interaction Passivated Strain-Free 2D/3D Interface (Suppressed Recombination) Interaction->Passivated

References

  • Li, Z., et al. (2020). Robot-Accelerated Perovskite Investigation and Discovery. Chemistry of Materials.[Link]

  • Suo, J., et al. (2022). Interfacial engineering from material to solvent: A mechanistic understanding on stabilizing α-formamidinium lead triiodide perovskite photovoltaics. Nano Energy.[Link]

  • Chen, Y., et al. (2023). Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. ACS Energy Letters (via PMC).[Link]

Sources

Foundational

Thermogravimetric Analysis of Cyclohexanemethylamine Hydroiodide: Thermal Kinetics and Implications for 2D/3D Perovskite Photovoltaics

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug/Optoelectronic Development Professionals Executive Summary Understanding the thermal degradation kinetics of organic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug/Optoelectronic Development Professionals

Executive Summary

Understanding the thermal degradation kinetics of organic spacer cations is a critical prerequisite for engineering highly stable, next-generation optoelectronic devices. Cyclohexanemethylamine Hydroiodide (CMAI) has recently emerged as a highly effective bulky organic cation for passivating defect states in 2D/3D perovskite solar cells (PSCs). This technical guide provides an in-depth analysis of the thermogravimetric analysis (TGA) of CMAI, detailing the self-validating experimental protocols required for accurate kinetic profiling, the causality behind its exceptional thermal stability, and the direct implications for thermal annealing windows during device fabrication.

Chemical Profile and Structural Significance

Cyclohexanemethylamine Hydroiodide, also referred to as cyclohexylmethylammonium iodide (CMAI) or CyMAI, is a highly crystalline organic halide salt[1].

  • CAS Number: 2153504-15-3

  • Molecular Formula: C7​H16​IN (or C7​H15​N⋅HI )

  • Molecular Weight: 241.12 g/mol

Mechanistic Role in Materials Science: In the realm of photovoltaics, CMAI is deployed as a spacer cation to form 2D Ruddlesden-Popper perovskite phases or as a thin 2D capping layer atop bulk 3D perovskites (such as FAPbI3​ ). The bulky, non-polar cyclohexyl ring provides massive steric hindrance and acts as a robust hydrophobic barrier, preventing moisture ingress and suppressing non-radiative recombination at the perovskite interface[2]. To successfully integrate this molecule, researchers must understand its thermal limits to avoid volatilization during the high-temperature annealing phases of device fabrication[3].

Experimental Protocol: A Self-Validating TGA Workflow

To capture the true intrinsic thermal stability of CMAI, the TGA protocol must be designed as a self-validating system that eliminates instrumental artifacts and secondary chemical reactions.

Step-by-Step Methodology
  • Instrument Calibration: Prior to the run, perform a temperature calibration using Curie point standards (e.g., Alumel, Nickel) and a mass calibration using certified standard weights.

  • Crucible Selection (Alumina over Platinum): Load 5–10 mg of high-purity (>98%) CMAI powder[1] into an Alumina ( Al2​O3​ ) crucible.

    • Causality: When organic hydroiodides decompose, they release highly corrosive hydrogen iodide (HI) gas. At elevated temperatures, HI can alloy with or corrode standard Platinum (Pt) crucibles, leading to artificial mass gains and permanent sensor damage. Alumina is chemically inert to HI.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents the oxidative combustion of the cyclohexyl ring. This isolates the purely thermal dissociation kinetics (endothermic sublimation/decomposition into amine and HI) from exothermic oxidation reactions.

  • Thermal Ramp Program:

    • Hold isothermally at 30 °C for 10 minutes to ensure atmospheric equilibration.

    • Apply a linear heating ramp of 10 °C/min up to 600 °C.

    • Causality: A 10 °C/min ramp is the industry standard. Faster rates (e.g., 20 °C/min) introduce thermal lag between the furnace thermocouple and the sample core, artificially inflating the apparent onset temperature ( Tonset​ ).

  • Baseline Subtraction: Run an identical temperature program with an empty Alumina crucible. Subtract this baseline from the sample data to account for the buoyancy effects of the N2​ gas as its density changes with temperature.

TGA_Workflow N1 Sample Prep (5-10 mg CMAI) N2 Inert Purge (N2 at 50 mL/min) N1->N2 N3 Thermal Ramp (10 °C/min to 600 °C) N2->N3 N4 Data Acquisition (Mass vs. Temp) N3->N4 N5 Kinetic Analysis (Derivative DTG) N4->N5

Step-by-step thermogravimetric analysis workflow for organic halide salts.

Data Interpretation & Thermal Kinetics

The TGA thermogram of CMAI is characterized by a sharp, single-step mass loss event. This corresponds to the complete thermal dissociation of the solid salt into gaseous cyclohexanemethylamine and hydrogen iodide.

Commercial high-purity CMAI demonstrates exceptional thermal stability, with a 0.5% weight loss threshold ( T0.5%​ ) occurring at temperatures exceeding 360 °C [4]. Peak degradation (maximum rate of mass loss on the DTG curve) typically occurs around 410 °C, leaving ~0% residual mass by 500 °C, confirming the absence of inorganic impurities.

Quantitative Data Summary

The table below contextualizes the thermal stability of CMAI against standard perovskite cations:

CationChemical Formula T0.5%​ (Onset of Mass Loss) Tmax​ (Peak DTG)Primary Application
Methylammonium Iodide (MAI) CH3​NH3​I ~250 °C~300 °C3D Perovskite Core
Formamidinium Iodide (FAI) CH(NH2​)2​I ~280 °C~330 °C3D Perovskite Core
Cyclohexanemethylamine HI (CMAI) C7​H16​IN >360 °C ~410 °C 2D/3D Passivation

Causality of Stability: The superior thermal stability of CMAI (>360 °C) compared to MAI (~250 °C) is directly governed by molecular structure. The massive steric bulk of the cyclohexyl ring, combined with strong intermolecular van der Waals forces in the crystalline solid state, significantly increases the activation energy ( Ea​ ) required to break the ionic bonds and volatilize the molecule.

Implications for Perovskite Solar Cell Fabrication

The >360 °C thermal processing window of CMAI is a profound structural advantage for optoelectronic engineers.

During the fabrication of 2D/3D heterojunctions, the CMAI precursor is typically spin-coated or dynamically deposited onto a crystallized 3D perovskite film. To induce the formation of the 2D phase and drive off residual solvents (like 2-propanol), the substrate must undergo a thermal annealing step—usually between 100 °C and 150 °C for 10 to 15 minutes[3].

Because the Tonset​ of CMAI (>360 °C) is vastly higher than the annealing temperature, researchers are guaranteed zero volatilization of the spacer cation. This ensures the stoichiometric integrity of the 2D capping layer, allowing it to uniformly passivate surface iodide vacancies and maximize the open-circuit voltage ( Voc​ ) of the resulting solar cell[2].

PSC_Logic N1 CMAI Deposition on 3D Perovskite N2 Thermal Annealing (100 °C - 150 °C) N1->N2 N3 High Thermal Stability (T_onset > 360 °C) N2->N3 Validated by TGA N4 Zero Volatilization of Spacer Cation N3->N4 N5 Robust 2D/3D Phase Formation N4->N5 N6 Enhanced Device Efficiency & Stability N5->N6

Logical flow demonstrating how CMAI's thermal stability enables robust 2D/3D perovskite formation.

Conclusion

Thermogravimetric analysis definitively proves that Cyclohexanemethylamine Hydroiodide (CMAI) possesses exceptional thermal stability, with decomposition onset occurring above 360 °C. By employing rigorous, self-validating TGA protocols—utilizing alumina crucibles and inert nitrogen purging—researchers can accurately map its thermal kinetics. This high thermal threshold prevents cation volatilization during standard device annealing, cementing CMAI as a structurally reliable, highly effective passivation agent for next-generation 2D/3D perovskite photovoltaics.

References

  • Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer Source: Nanoscale (2021), Royal Society of Chemistry URL:[Link]

  • 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness Source: The Journal of Physical Chemistry C (2024), ACS Publications URL:[Link]

Sources

Exploratory

Cyclohexanemethylamine Hydroiodide in Perovskite Photovoltaics: A Comprehensive Technical Guide

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers Focus: Mechanistic pathways, bilateral interface engineering, and self-validating experimental protocols. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers Focus: Mechanistic pathways, bilateral interface engineering, and self-validating experimental protocols.

Executive Summary & Molecular Rationale

The commercial viability of perovskite solar cells (PSCs) hinges on resolving the dichotomy between high power conversion efficiency (PCE) and long-term environmental stability. Recently, Cyclohexanemethylamine Hydroiodide (CAS: 2153504-15-3)—frequently abbreviated in literature as CMAI, CHMAI, or Cyclohexylmethylammonium iodide—has emerged as a superior bulky organic cation for 2D/3D perovskite heterojunctions and interfacial passivation[1][2].

As a Senior Application Scientist, I emphasize that the transition from traditional aromatic spacers (like phenylethylammonium iodide, PEAI) to aliphatic ring systems (like CMAI) is not arbitrary. It is rooted in strict chemical causality:

  • Steric Dynamics: The saturated cyclohexyl ring provides a larger steric footprint and higher conformational flexibility than a planar phenyl ring, which optimally modulates the crystallization kinetics of the underlying 3D perovskite[3].

  • Hydrophobicity: The non-polar aliphatic ring acts as a robust thermodynamic barrier against moisture ingress, drastically reducing the hydration of the hygroscopic perovskite lattice[4].

  • Defect Coordination: The terminal ammonium group ( −NH3+​ ) forms strong ionic/hydrogen bonds with uncoordinated Pb2+ and halide vacancies at the grain boundaries, effectively quenching non-radiative recombination centers[5].

Mechanistic Pathways of CMAI Passivation

To engineer high-performance PSCs, one must understand how CMAI interacts at the energetic and structural levels. The application of CMAI is no longer limited to top-surface capping; state-of-the-art methodologies employ bilateral interface engineering (modifying both the buried electron transport layer interface and the top hole transport layer interface)[2][6].

  • Buried Interface (e.g., SnO2​ /Perovskite): CMAI applied here acts as a crystallization template. It promotes highly oriented 3D perovskite growth, reduces interfacial tensile stress, and minimizes the formation of deep-level trap states at the bottom of the film[6].

  • Top Surface (e.g., Perovskite/Spiro-OMeTAD): A dynamic spin-coating of CMAI induces a self-assembled 2D perovskite phase (e.g., CMA2​PbI4​ ). This creates a funnel-like energy band alignment . The valence band of the 2D phase aligns favorably with the 3D perovskite and the hole transport layer (HTL), accelerating hole extraction while blocking electron back-transfer[7].

CMAI_Mechanism A CMAI Application (Top & Buried Interfaces) B 2D/3D Heterojunction Formation (CMA2PbI4) A->B Self-Assembly C Defect Passivation & Ion Migration Suppression A->C Chemical Coordination D Hydrophobic Shield (Moisture Barrier) B->D Cyclohexyl Ring E Funnel-Like Energy Band Alignment B->E Valence Band Shift F High Efficiency (>23%) & Stable PSCs C->F Reduces Recombination D->F Environmental Stability E->F Hole Extraction

Fig 1. Mechanistic pathway of CMAI in stabilizing perovskite solar cells.

Experimental Protocols: Bilateral Interface Engineering

The following protocol details a self-validating system for fabricating n-i-p PSCs with bilateral CMAI modification.

Critical Insight on Solvent Selection

While Isopropanol (IPA) is the industry standard for dissolving organic spacer salts, exposing the 3D perovskite surface to IPA carries the risk of partially dissolving organic cations (like FA+ or MA+ ), creating a PbI2​ -rich surface layer that can accelerate degradation[8]. For highly sensitive compositions, substituting IPA with a low-polarity solvent like Chloroform (CF) for the CMAI solution can preserve the stoichiometric integrity of the 3D perovskite surface[8].

Step-by-Step Methodology
  • Substrate Preparation & Buried Interface Modification:

    • Clean ITO/FTO glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and ethanol.

    • Spin-coat the SnO2​ nanoparticle dispersion (ETL) and anneal at 150°C for 30 minutes.

    • Bilateral Step: Spin-coat a dilute CMAI solution (1-2 mg/mL in IPA or CF) onto the cooled SnO2​ layer at 3000 rpm for 30s, followed by a mild anneal (80°C for 5 mins) to fix the crystallization template[6].

  • 3D Perovskite Deposition:

    • Prepare the perovskite precursor (e.g., FAPbI3​ or mixed-cation system) in a DMF/DMSO solvent blend.

    • Spin-coat the precursor at 1000 rpm for 10s, then 4000 rpm for 30s.

    • Anti-solvent Dripping: At exactly 10-15 seconds prior to the end of the second stage, rapidly dispense 30-40 µL of Chlorobenzene to induce supersaturation and uniform nucleation[3].

    • Anneal the film at 100°C for 60 minutes to form the black α -phase perovskite.

  • Top Surface 2D Passivation:

    • Prepare a CMAI solution (3-5 mg/mL in IPA or CF)[3].

    • Dynamically dispense 40 µL of the CMAI solution onto the 3D perovskite film while spinning at 5000 rpm for 30 seconds[3].

    • Self-Validation Check: The formation of the 2D CMA2​PbI4​ capping layer occurs spontaneously; no additional thermal annealing is required, which prevents thermal degradation of the underlying 3D lattice[3].

  • HTL and Electrode Deposition:

    • Spin-coat the Spiro-OMeTAD solution (doped with Li-TFSI and tBP) at 3000 rpm for 30s.

    • Thermally evaporate 80-100 nm of Gold (Au) or Silver (Ag) under high vacuum to complete the device.

CMAI_Workflow S1 1. ETL Prep (SnO2 on ITO) S2 2. Buried Interface CMAI Treatment S1->S2 S3 3. 3D Perovskite Spin-Coat & Anneal S2->S3 S4 4. Top Surface CMAI Passivation S3->S4 S5 5. HTL & Electrode Thermal Evaporation S4->S5

Fig 2. Step-by-step bilateral CMAI interface engineering workflow.

Quantitative Performance Data

The integration of Cyclohexanemethylamine Hydroiodide has yielded reproducible, benchmark-breaking metrics across multiple independent laboratories. The table below synthesizes the quantitative enhancements achieved via different CMAI application strategies.

Literature BenchmarkDevice Architecture & Treatment Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)Champion PCE (%)Stability Metric
Zhou et al. (2025) [6]n-i-p / Bilateral CMAI (Top + Buried)~1.12~23.8~77.520.66% Negligible hysteresis; enhanced long-term stability.
RSC Adv. (2021) [4]n-i-p / Top CMAI 2D Capping Layer1.19~23.5~78.922.06% High humidity resistance; suppressed ion migration.
Elsevier (2021) [7]n-i-p / 2D-3D CHMAI Heterojunction~1.18~24.9~81.023.91% Interface resistance decreased by 30%.

Data Interpretation: The leap to nearly 24% PCE[7] is primarily driven by the dramatic increase in Open-Circuit Voltage ( Voc​ ) and Fill Factor (FF). This quantitative shift proves the causality of CMAI: by passivating the uncoordinated Pb2+ defects, non-radiative recombination is suppressed, allowing the device to operate closer to its thermodynamic Shockley-Queisser limit.

Conclusion & Future Perspectives

Cyclohexanemethylamine Hydroiodide (CMAI) represents a paradigm shift in perovskite interface engineering. By moving away from planar aromatic cations to bulky, flexible aliphatic rings, researchers can simultaneously construct robust moisture barriers and highly efficient charge-extraction funnels. For drug development professionals and organic chemists synthesizing these precursors, ensuring high purity (>98.0%)[9] and controlling the hydration state of the hydroiodide salt during synthesis will be the next critical frontier in standardizing PSC commercialization.

References

  • Zhou, L., et al. (2025) . Cyclohexylmethylammonium iodide-based bilateral interface engineering for efficient perovskite solar cells with improved stability and negligible hysteresis. Journal of Materials Chemistry C, RSC Publishing. URL:[Link]

  • Nanoscale (2021) . Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer. RSC Publishing. URL:[Link]

  • MDPI (2025) . Enhancing Perovskite Solar Cell Stability by TCO Layer Presence Beneath MACl-Doped Perovskites. URL:[Link]

  • Diva Portal (2022) . Interfacial engineering from material to solvent. URL:[Link]

  • ResearchGate / Elsevier (2021) . Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells. URL:[Link]

Sources

Foundational

Historical Synthesis Methods of Cyclohexylamine Derivatives: A Technical Guide

Introduction to Cyclohexylamine Synthesis Cyclohexylamine (CHA) and its derivatives are critical aliphatic amine intermediates utilized extensively in the synthesis of pharmaceuticals (e.g., mucolytics, analgesics), agri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cyclohexylamine Synthesis

Cyclohexylamine (CHA) and its derivatives are critical aliphatic amine intermediates utilized extensively in the synthesis of pharmaceuticals (e.g., mucolytics, analgesics), agricultural chemicals, corrosion inhibitors, and rubber vulcanization accelerators[1]. Historically, the industrial production of cyclohexylamine has evolved through three primary mechanistic pathways: the catalytic hydrogenation of aniline, the reductive amination of cyclohexanone, and the ammonolysis of cyclohexanol[2].

This whitepaper provides an in-depth technical analysis of these historical synthesis methods. By examining the thermodynamic drivers, catalytic mechanisms, and historical protocol optimizations, researchers and process chemists can better understand the causality behind modern process parameters and apply these foundational principles to contemporary drug development and scale-up operations.

Catalytic Hydrogenation of Aniline (The Sabatier-Senderens Route)

Historical Context and Mechanistic Insights

The direct hydrogenation of aniline to cyclohexylamine was first pioneered by Paul Sabatier and J.B. Senderens in 1904[3]. Their original methodology utilized a vapor-phase reaction over a finely divided nickel catalyst at 160–180 °C under atmospheric pressure[3]. While groundbreaking, this vapor-phase approach suffered from rapid catalyst deactivation and poor selectivity, frequently yielding significant amounts of the secondary amine, dicyclohexylamine (DCHA), and benzene via hydrogenolysis[4].

Causality of By-product Formation: The formation of DCHA is an inherent mechanistic hurdle in aniline hydrogenation. As aniline is reduced, it forms a partially hydrogenated enamine/imine intermediate. This highly electrophilic intermediate can undergo a nucleophilic attack by the newly formed cyclohexylamine (instead of hydrogen), leading to a condensation reaction that eliminates ammonia and forms dicyclohexylamine[4].

To mitigate this, later industrial adaptations shifted to high-pressure liquid-phase hydrogenation (100–150 atm)[3]. High hydrogen pressure increases the surface coverage of hydrogen on the catalyst, accelerating the reduction of the imine intermediate before it can react with cyclohexylamine. Furthermore, introducing excess anhydrous ammonia into the reactor shifts the condensation equilibrium backward, effectively suppressing DCHA formation[5].

Protocol: High-Pressure Liquid-Phase Hydrogenation of Aniline

This protocol reconstructs the optimized historical liquid-phase methodology, incorporating self-validating quality controls.

Reagents & Materials:

  • Aniline (purified, anhydrous)

  • Supported Nickel Catalyst (e.g., Ni/Al₂O₃ or Raney Nickel)

  • Anhydrous Ammonia (NH₃)

  • Hydrogen Gas (H₂, high purity)

Step-by-Step Methodology:

  • Catalyst Activation: Load 5 wt% Ni/Al₂O₃ catalyst into a high-pressure Parr reactor. Purge the system with inert gas (N₂), followed by H₂. Activate the catalyst at 150 °C under 20 atm H₂ for 2 hours to ensure complete reduction of surface nickel oxides.

  • Substrate Loading: Cool the reactor to room temperature. Introduce anhydrous aniline.

  • Ammonia Addition (Selectivity Control): Pressurize the reactor with anhydrous ammonia to approximately 5-10 atm. Causality: The presence of excess NH₃ outcompetes CHA for the imine intermediate, suppressing DCHA formation.

  • Hydrogenation: Pressurize the system with H₂ to 100 atm. Heat the reactor to 180 °C under vigorous mechanical stirring (≥800 rpm) to overcome gas-liquid mass transfer limitations.

  • Reaction Monitoring (Self-Validation): Monitor the pressure drop in the hydrogen reservoir. The reaction is deemed complete when hydrogen uptake ceases (typically 4-6 hours).

  • Work-up and Verification: Cool to 25 °C and carefully vent the gases. Filter the crude mixture to recover the catalyst.

    • Validation Check: Analyze the crude filtrate via Gas Chromatography (GC). A successful run must demonstrate >99% aniline conversion, >90% CHA selectivity, and <5% DCHA.

Reductive Amination of Cyclohexanone

Historical Context and Mechanistic Insights

As the demand for higher purity and milder reaction conditions grew, the reductive amination of cyclohexanone emerged as a dominant industrial route[6]. This method avoids the aromatic ring hydrogenation step entirely, focusing instead on the functionalization of a pre-existing aliphatic ring.

The reaction proceeds via a two-step tandem mechanism:

  • Condensation: Cyclohexanone reacts with ammonia to form a hemiaminal, which dehydrates to form cyclohexylimine.

  • Hydrogenation: The transient imine is catalytically reduced by hydrogen to yield cyclohexylamine.

Historically, monometallic catalysts (like Rh/SiO₂ or Pd/C) were used[7]. However, modern historical reviews highlight the superiority of bimetallic catalysts , such as Rh-Ni[7]. The addition of nickel (a highly oxophilic metal) to rhodium enhances the dispersion of the active metal sites and improves the reducibility of the catalyst, leading to near-quantitative yields under relatively mild conditions (100 °C, 2-4 bar H₂)[8].

Mechanism Ketone Cyclohexanone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH3 Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Cyclohexylimine Hemiaminal->Imine - H2O Amine Cyclohexylamine Imine->Amine + H2 (Catalyst)

Mechanism of reductive amination from cyclohexanone to cyclohexylamine.

Protocol: Reductive Amination using Bimetallic Rh-Ni Catalyst

Based on optimized historical parameters for bimetallic catalysis[8].

Reagents & Materials:

  • Cyclohexanone

  • 2 wt.% Ni-Rh/SiO₂ Catalyst

  • Cyclohexane (Solvent)

  • Ammonia (NH₃) and Hydrogen (H₂) gas

Step-by-Step Methodology:

  • Reactor Preparation: In a 100 mL glass-coated autoclave, add 50 mL of cyclohexane and the 2 wt.% Ni-Rh/SiO₂ catalyst (maintaining a substrate-to-metal molar ratio of 100:1)[8].

  • Substrate Addition: Add the calculated volume of cyclohexanone. Causality: Cyclohexane is chosen as a non-polar solvent to limit the solubility of the water by-product, driving the imine condensation forward.

  • Pressurization: Seal the reactor. Introduce NH₃ gas to a partial pressure of 4 bar, followed by H₂ gas to a partial pressure of 2 bar (Total pressure = 6 bar)[8].

  • Reaction: Heat the mixture to 100 °C while stirring at 800 rpm. Maintain the reaction for 300 minutes[8].

  • Work-up and Verification: Cool the reactor and vent the unreacted gases. Filter the catalyst (which can be recycled up to four times without significant deactivation)[7].

    • Validation Check: GC-FID analysis should confirm >99% conversion of cyclohexanone with a selectivity of >96% toward cyclohexylamine, validating the synergistic effect of the Rh-Ni bimetallic system[7].

Ammonolysis and Co-Amination of Cyclohexanol

A less common but mechanistically fascinating historical route is the direct ammonolysis of cyclohexanol, or the co-amination of phenol and cyclohexanol mixtures[9].

In 1980, researchers discovered that while phenol or cyclohexanol alone are poorly aminated over a Pd/C catalyst, a mixture of the two undergoes simultaneous amination to aniline and cyclohexylamine in high yields[9]. Causality: This is driven by a hydrogen-transfer mechanism . Cyclohexanol acts as a hydrogen donor, undergoing dehydrogenation to cyclohexanone (which is then aminated to cyclohexylamine). The liberated hydrogen is transferred to phenol, reducing it to cyclohexanone, which subsequently undergoes ammonolysis[9]. This elegant, self-sustaining hydrogen loop eliminates the need for external high-pressure hydrogen gas.

Pathways Aniline Aniline CHA Cyclohexylamine (CHA) Aniline->CHA H2, Ni/Co (Sabatier) DCHA Dicyclohexylamine Aniline->DCHA Side Reaction Cyclohexanone Cyclohexanone Cyclohexanone->CHA NH3, H2, Rh/Ni (Reductive Amination) Cyclohexanol Cyclohexanol Cyclohexanol->CHA NH3, Pd/C (Ammonolysis) CHA->DCHA Condensation

Historical synthetic pathways and side reactions for cyclohexylamine production.

Quantitative Data Summary

The following table summarizes the key thermodynamic parameters, catalysts, and historical yields of the discussed methodologies, providing a quick-reference benchmark for process chemists.

Synthesis MethodPrimary SubstrateCatalystTemp (°C)PressureYield / SelectivityKey By-products
Vapor-Phase Hydrogenation AnilineNi (Finely divided)160–1801 atmModerateDCHA, Benzene
Liquid-Phase Hydrogenation AnilineNi/Al₂O₃150–180100–150 atm>90% SelectivityDCHA (<5%)
Reductive Amination Cyclohexanone2 wt.% Rh-Ni/SiO₂1006 bar (NH₃/H₂)96.4% YieldCyclohexanol (Trace)
Co-Amination (H-Transfer) Phenol + CyclohexanolPd/C250AutogenousHigh (Simultaneous)Aniline

References

  • US3376341A - Preparation of n, n-dimethylcyclohexylamine (Details the historical progression from Sabatier and Senderens' 1904 vapor-phase method to high-pressure liquid-phase hydrogenation).
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency (2025). MDPI.[Link]

  • The Co-amination of Phenol and Cyclohexanol with Palladium-on-carbon Catalyst in the Liquid Phase. An Application of a Hydrogen-transfer Reaction (1980). Chemistry Letters, Oxford University Press.[Link]

  • Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine (1972). Organic Syntheses.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing Cyclohexanemethylamine Hydroiodide in Perovskite Solar Cells

Introduction: The Strategic Role of Bulky Cations in Perovskite Photovoltaics The rapid evolution of perovskite solar cells (PSCs) has been marked by remarkable advancements in power conversion efficiency (PCE). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bulky Cations in Perovskite Photovoltaics

The rapid evolution of perovskite solar cells (PSCs) has been marked by remarkable advancements in power conversion efficiency (PCE). However, the long-term stability of these devices remains a critical hurdle for their commercial viability. A promising strategy to address this challenge is the incorporation of bulky organic cations to form 2D/3D hybrid perovskite structures.[1] Cyclohexanemethylamine Hydroiodide (CHMAI) has emerged as a compelling candidate in this regard. Its alicyclic structure introduces a hydrophobic and sterically hindering layer at the perovskite surface and grain boundaries. This serves a dual purpose: it enhances the material's resistance to moisture-induced degradation and passivates surface defects that can act as non-radiative recombination centers, thereby improving both the efficiency and stability of the solar cell.[2][3][4]

These application notes provide a comprehensive guide for researchers and scientists on the synthesis of CHMAI and its integration into high-performance perovksite solar cells, detailing a robust protocol for the fabrication of 2D/3D heterostructure devices.

Part 1: Synthesis of Cyclohexanemethylamine Hydroiodide (CHMAI)

The synthesis of CHMAI is a straightforward acid-base reaction between cyclohexanemethylamine and hydroiodic acid. The following protocol is designed to yield a high-purity product suitable for optoelectronic applications.

Chemical Reaction Diagram

Caption: Reaction scheme for the synthesis of CHMAI.

Protocol 1: Synthesis of CHMAI

Materials:

  • Cyclohexanemethylamine (98% or higher)

  • Hydroiodic acid (57 wt% in water, stabilized)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Schlenk line or vacuum oven

Procedure:

  • Reaction Setup: In a fume hood, add cyclohexanemethylamine (e.g., 10 mmol, 1.13 g) to a round-bottom flask containing anhydrous ethanol (e.g., 20 mL) and a magnetic stir bar. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution.

  • Acid Addition: Slowly add a stoichiometric amount of hydroiodic acid (e.g., 10 mmol, ~1.28 mL of 57 wt% solution) to the stirred solution using a dropping funnel over a period of 30 minutes. A white precipitate should form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Solvent Removal: Remove the ethanol using a rotary evaporator at a bath temperature of 40-50 °C until a dense white slurry or solid is obtained.

  • Purification:

    • Add anhydrous diethyl ether to the flask to wash the precipitate.

    • Stir vigorously for 15-20 minutes.

    • Collect the white solid by vacuum filtration.

    • Repeat the washing step with diethyl ether two more times to remove any unreacted starting materials and excess acid.

  • Drying: Dry the purified CHMAI powder under vacuum at 60 °C overnight to remove any residual solvent.

  • Storage: Store the final product in a desiccator or a nitrogen-filled glovebox to prevent moisture absorption.

Part 2: Fabrication of 2D/3D Perovskite Solar Cells using CHMAI

This protocol details the fabrication of a planar n-i-p perovskite solar cell employing a 2D/3D heterostructure formed by the in-situ reaction of CHMAI with a 3D perovskite precursor.

Device Architecture and Workflow Diagram

G Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization A FTO Substrate Cleaning B Electron Transport Layer (SnO2) Deposition A->B C 3D Perovskite Precursor Spin Coating B->C D CHMAI Solution Spin Coating (2D Layer Formation) C->D E Hole Transport Layer (Spiro-OMeTAD) Deposition D->E F Metal Contact (Gold) Evaporation E->F G Device Performance Measurement (J-V, EQE) F->G

Protocol 2: Device Fabrication

Materials and Solutions:

  • FTO-coated glass substrates

  • Electron Transport Layer (ETL) Solution: Tin (IV) oxide (SnO2) nanoparticle solution (e.g., 15 wt% in H2O, diluted to 2.5 wt% in deionized water).

  • 3D Perovskite Precursor Solution (e.g., for (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅):

    • Formamidinium iodide (FAI): ~1 M

    • Lead iodide (PbI₂): ~1.1 M

    • Methylammonium bromide (MABr): ~0.2 M

    • Lead bromide (PbBr₂): ~0.2 M

    • In a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

  • CHMAI Solution: 5-10 mg/mL of synthesized CHMAI in isopropanol (IPA).

  • Hole Transport Layer (HTL) Solution (Spiro-OMeTAD): [5][6]

    • 72.3 mg of 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-spirobifluorene (Spiro-OMeTAD)

    • 28.8 µL of 4-tert-butylpyridine (tBP)

    • 17.5 µL of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile)

    • In 1 mL of chlorobenzene.

  • Gold (Au) Pellets for thermal evaporation.

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the diluted SnO2 solution onto the FTO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (2D/3D Heterostructure):

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the 3D perovskite precursor solution onto the SnO2 layer at 4000 rpm for 30 seconds.

    • During the last 10 seconds of spinning, dispense an antisolvent (e.g., chlorobenzene) onto the substrate.

    • Immediately anneal the films at 100 °C for 60 minutes.

    • After the films have cooled to room temperature, spin-coat the CHMAI solution at 4000 rpm for 30 seconds.

    • Anneal the films again at 100 °C for 10 minutes to promote the formation of the 2D capping layer.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the prepared Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.[5]

    • Allow the films to oxidize in a desiccator with controlled humidity overnight.

  • Metal Contact Deposition:

    • Deposit an 80-100 nm thick gold (Au) layer by thermal evaporation through a shadow mask to define the active area of the solar cells.

Part 3: Characterization and Expected Performance

Characterization Techniques:
  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): To measure the spectral response of the solar cell.

  • X-ray Diffraction (XRD): To confirm the formation of the 2D/3D perovskite crystal structure.

  • Scanning Electron Microscopy (SEM): To analyze the morphology and grain structure of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To investigate charge carrier dynamics and defect passivation.

Expected Performance of CHMAI-based Perovskite Solar Cells

The incorporation of CHMAI is expected to lead to significant improvements in both efficiency and stability compared to control devices without the bulky cation.

ParameterExpected Value RangeReference
Power Conversion Efficiency (PCE) > 20%[7]
Open-Circuit Voltage (Voc) 1.10 - 1.15 V[8]
Short-Circuit Current Density (Jsc) 22 - 24 mA/cm²[8]
Fill Factor (FF) > 75%[8]
Stability Enhanced moisture and thermal stability[1]

Structural Representation of CHMAI-based 2D/3D Perovskite

The bulky cyclohexanemethylamine cations are too large to be incorporated into the 3D perovskite lattice and instead form a layered 2D structure on the surface and at the grain boundaries of the 3D perovskite.

G 2D/3D Perovskite Structure with CHMAI cluster_0 2D Perovskite Layer (CHMAI-based) cluster_1 3D Perovskite Bulk A [CHMA]₂PbI₄ C MAPbI₃ or FAPbI₃ B ... D ...

Caption: Schematic of a 2D/3D perovskite heterostructure.

Conclusion

The use of Cyclohexanemethylamine Hydroiodide as a bulky cation for the formation of 2D/3D perovskite heterostructures presents a highly effective strategy for enhancing the performance and stability of perovskite solar cells. The protocols detailed in these application notes provide a comprehensive framework for the synthesis of CHMAI and its successful integration into state-of-the-art perovskite solar cell fabrication workflows. By carefully following these procedures, researchers can expect to achieve high-efficiency devices with improved resistance to environmental degradation, contributing to the advancement of perovskite photovoltaic technology.

References

Sources

Application

Application Notes and Protocols: Cyclohexanemethylamine Hydroiodide in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the use of Cyclohexanemethylamine Hydroiodide as a versatile precursor in modern organic synthesis. Movi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the use of Cyclohexanemethylamine Hydroiodide as a versatile precursor in modern organic synthesis. Moving beyond a simple recitation of procedures, these notes are designed to deliver actionable insights, explaining the causality behind experimental choices and grounding protocols in established scientific principles. We will explore the synthesis of the hydroiodide salt, its key applications, and the critical context surrounding its use, ensuring a foundation of safety, efficacy, and regulatory awareness.

Introduction: The Utility of a Primary Amine Building Block

Cyclohexanemethylamine (CAS No: 3218-02-8), a primary amine featuring a cyclohexane moiety, is a valuable building block in the synthesis of a wide array of chemical entities.[1][2] Its hydroiodide salt, Cyclohexanemethylamine Hydroiodide (CAS No: 2153504-15-3), offers distinct advantages for laboratory use. As a stable, crystalline solid, the hydroiodide salt circumvents the handling challenges associated with the free base, which is a flammable, air-sensitive liquid.[3][4][5]

The nucleophilic nature of the primary amine group allows it to participate in a broad spectrum of reactions, including N-alkylation, acylation, and condensation, making it a precursor of choice for constructing more complex molecules.[1] Its applications are found in the development of pharmaceuticals, such as novel nonsteroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents, and in the synthesis of Schiff's base ligands for creating multinuclear metal complexes.[4][6][7] More recently, its derivatives have gained attention in materials science as organic onium salts for the fabrication of perovskite solar cells.[5]

It is important to acknowledge that the arylcyclohexylamine scaffold, to which Cyclohexanemethylamine belongs, is a core structure in certain classes of pharmacologically active compounds, including phencyclidine (PCP) and its analogs, which are regulated substances.[8][9] This guide is intended for legitimate scientific research and drug development. All protocols must be conducted in strict compliance with institutional safety policies and all applicable local and federal regulations regarding chemical precursors.[10][11]

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the free base and its hydroiodide salt is essential for proper handling, reaction setup, and purification.

PropertyCyclohexanemethylamine (Free Base)Cyclohexanemethylamine Hydroiodide
CAS Number 3218-02-8[12]2153504-15-3[5]
Molecular Formula C₇H₁₅N[12]C₇H₁₅N·HI[13]
Molecular Weight 113.20 g/mol [12]241.12 g/mol [13]
Appearance Clear colorless to slightly yellow liquid[3]White to almost white powder/crystal[5]
Boiling Point 159-161 °C (lit.)[4]Not Applicable (Salt)
Melting Point -8 °C[14]Not Available
Density 0.87 g/mL at 25 °C (lit.)[4]Not Available
Solubility Slightly soluble in water[14]Soluble in polar solvents
Flash Point 48 °C - closed cup[4]Not Applicable (Salt)

Synthesis and Preparation Protocols

The hydroiodide salt is typically prepared from the free base. The following protocols outline the synthesis of Cyclohexanemethylamine and its subsequent conversion to the hydroiodide salt.

Protocol 1: Synthesis of Cyclohexanemethylamine via Catalytic Reduction

This protocol is adapted from established methods for the reduction of nitriles. The catalytic hydrogenation of benzonitrile to cyclohexanemethylamine involves a two-step reduction process in a single pot.[15]

Rationale: This "one-pot" method is efficient as it avoids the isolation of the intermediate benzylamine. The use of a nickel catalyst under hydrogen pressure is a classic and robust method for reducing both the nitrile group and the aromatic ring.[15]

Diagram: Synthesis Workflow

A Benzonitrile B Step 1: Reduce Nitrile H2, Ni Catalyst ~50-100°C, >500 psi A->B C Intermediate: Benzylamine B->C D Step 2: Reduce Ring H2, Ni Catalyst ~130-170°C, >500 psi C->D E Cyclohexanemethylamine (Free Base) D->E F Purification (Distillation) E->F G Final Product F->G cluster_start Precursor cluster_reactions Reaction Pathways cluster_products Product Classes CHMA Cyclohexanemethylamine Hydroiodide reductive_amination Reductive Amination (+ Aldehyde/Ketone) CHMA->reductive_amination acylation Acylation (+ Acyl Chloride/Anhydride) CHMA->acylation schiff_base Schiff Base Formation (+ Aldehyde) CHMA->schiff_base sec_tert_amines N-Substituted Amines reductive_amination->sec_tert_amines amides Amides acylation->amides imines Imines (Schiff Bases) schiff_base->imines

Sources

Method

"Cyclohexanemethylamine Hydroiodide reaction conditions for film deposition"

Application Note: Cyclohexanemethylamine Hydroiodide (CMAI) Reaction Conditions for 2D/3D Perovskite Film Deposition Introduction & Mechanistic Causality In the pursuit of commercializing highly efficient and stable pero...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclohexanemethylamine Hydroiodide (CMAI) Reaction Conditions for 2D/3D Perovskite Film Deposition

Introduction & Mechanistic Causality

In the pursuit of commercializing highly efficient and stable perovskite solar cells (PSCs), interface engineering via bulky organic spacer cations has become a critical strategy. Cyclohexanemethylamine Hydroiodide (CMAI, CAS: 2153504-15-3) is an advanced precursor used to construct low-dimensional (2D) perovskite capping layers on top of 3D bulk perovskite films[1][2].

The Causality of Spacer Selection: Unlike traditional linear aliphatic chains (e.g., octylammonium) or simple aromatic rings (e.g., phenethylammonium), CMAI features an alicyclic ring[3]. This cyclic amine structure imparts unique steric hindrance and dielectric confinement. When CMAI is deposited onto a 3D perovskite surface, the protonated amine head group anchors to undercoordinated lead ions via strong hydrogen bonding (N-H···I), effectively passivating surface trap states[2]. Concurrently, the hydrophobic cyclohexyl group acts as a robust barrier against moisture ingress. From a photophysical standpoint, the integration of CMAI ligands dramatically extends the exciton recombination lifetime (up to 40–180 ns) and lowers the exciton binding energy (down to 58 meV for n=2 phases) compared to other 2D systems[3]. This fundamental shift in charge dynamics mitigates non-radiative recombination and facilitates superior carrier extraction across the 2D/3D heterojunction[3].

Quantitative Performance Data

ParameterControl (3D Perovskite Base)CMAI-Passivated (2D/3D)Mechanistic Causality for Improvement
Power Conversion Efficiency (PCE) 22.60% – 23.03%23.80% – 24.30%Suppression of surface defects and reduced non-radiative recombination[3].
Open-Circuit Voltage ( Voc​ ) ~1.12 V~1.15 VPassivation of undercoordinated Pb2+ trap states at the grain boundaries.
Fill Factor (FF) ~79.0%~81.5%Improved carrier extraction dynamics due to lower exciton binding energy.
Exciton Recombination Time 0.1 – 0.3 ns40 – 180 nsEnhanced dielectric confinement provided by the alicyclic CMA spacer[3].
Exciton Binding Energy (n=2) > 100 meV58 meVUnique steric packing of the cyclohexyl ring altering the quantum well structure[3].

Experimental Workflow Visualization

G N1 3D Perovskite Base Film (e.g., FAPbI3) N3 Dynamic Spin-Coating (4000 rpm, 30s) N1->N3 N2 CMAI Precursor Prep (IPA, 2-5 mg/mL) N2->N3 N4 Thermal Annealing (100°C, 10 min) N3->N4 N5 2D/3D Integrated Heterojunction N4->N5

Step-by-Step Protocol & Self-Validating Systems

To ensure high reproducibility, the following protocol integrates self-validating checkpoints. If a checkpoint fails, the operator must halt and rectify the condition before proceeding. All procedures must be conducted in a nitrogen-filled glovebox ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

Step 1: Preparation of the CMAI Precursor Solution
  • Causality: Isopropanol (IPA) is utilized as an orthogonal solvent. It possesses sufficient polarity to dissolve the CMAI salt but lacks the solvating power to dissolve the underlying 3D perovskite (e.g., FAPbI3​ ), thereby preventing the destruction of the primary light-absorbing layer.

  • Procedure:

    • Weigh 2.0 to 5.0 mg of Cyclohexanemethylamine Hydroiodide (Purity >98.0%)[1].

    • Transfer the powder to a clean glass vial and add 1.0 mL of anhydrous Isopropanol.

    • Stir magnetically at 400 rpm for 15 minutes at room temperature until fully dissolved.

    • Filter the solution through a 0.22 μm PTFE syringe filter to remove any particulate matter.

  • Self-Validation Checkpoint: Shine a laser pointer through the vial. The solution must be optically clear with no Tyndall effect. Any light scattering indicates moisture contamination or undissolved solute, which will nucleate pinholes in the 2D layer. Discard and remake if scattering is observed.

Step 2: Dynamic Spin-Coating Deposition
  • Causality: Dynamic spin-coating (dispensing the solution while the substrate is already spinning) forces rapid, uniform spreading of the CMAI molecules before the IPA evaporates. This prevents the formation of thick, insulating 2D aggregates that would otherwise block charge transport.

  • Procedure:

    • Mount the pre-annealed 3D perovskite substrate onto the spin-coater chuck.

    • Accelerate the spin-coater to 4000 rpm (acceleration: 2000 rpm/s).

    • Once the target speed is stabilized, swiftly and smoothly dispense 50 μL of the CMAI solution onto the center of the spinning substrate[3].

    • Continue spinning for 30 seconds to ensure complete solvent evaporation.

  • Self-Validation Checkpoint: Visually inspect the film under the glovebox light. The film should retain its dark, mirror-like appearance (characteristic of the 3D phase) but acquire a slight shift in specular reflectance. A cloudy or milky appearance indicates solvent pooling or excessive 2D phase thickness, requiring a reduction in CMAI concentration.

Step 3: Thermal Annealing and Phase Integration
  • Causality: While the CMAI molecules physically coat the surface after spin-coating, thermal energy is required to drive the solid-state cation exchange reaction between the CMAI molecules and the excess PbI2​ at the 3D surface, thermodynamically forming the integrated (CMA)2​(MA)n−1​Pbn​I3n+1​ 2D phase[3].

  • Procedure:

    • Transfer the coated substrate to a precision hotplate.

    • Anneal at 100°C for 5 to 10 minutes.

    • Remove the substrate and place it on a metal cooling block to rapidly quench the film to room temperature, locking in the crystalline phase.

  • Self-Validation Checkpoint: To validate the successful formation of the 2D/3D heterojunction, perform X-ray diffraction (XRD) on a sacrificial sample. The presence of a new, low-angle diffraction peak (typically below 10° 2θ) confirms the formation of the 2D perovskite phase. Additionally, steady-state photoluminescence (PL) should show a slight blue-shift and a massive increase in absolute intensity compared to the bare 3D control, confirming successful defect passivation.

References

  • Sarma et al. (2025). New Homologous Series of the 2D Hybrid Lead Iodide System and Its Implications for Photovoltaic Applications. ACS Energy & Fuels. URL:[Link]

  • Dyenamo. Perovskite passivation materials. URL: [Link]

Sources

Application

Advanced Application Note: Cyclohexanemethylamine Hydroiodide (CMAI) in Perovskite Solar Cells

Introduction & Mechanistic Overview In the pursuit of commercializing perovskite solar cells (PSCs), mitigating environmental instability and non-radiative recombination remains paramount. Cyclohexanemethylamine Hydroiod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the pursuit of commercializing perovskite solar cells (PSCs), mitigating environmental instability and non-radiative recombination remains paramount. Cyclohexanemethylamine Hydroiodide (CMAI, CAS: 2153504-15-3), an organic onium salt, has emerged as a highly effective bulky spacer cation for dimensional engineering[1].

Unlike traditional linear alkylammonium salts, CMAI possesses a unique molecular architecture consisting of an active ammonium cation ( NH3+​ ) and a bulky, hydrophobic cyclohexane ring. This dual-nature allows CMAI to perform 2[2]. At the buried SnO2​ /perovskite interface, it promotes 3D crystallization and reduces grain boundaries[2]. At the upper surface, it self-assembles into a 2D perovskite capping layer ( CMA2​PbI4​ ) atop the 3D bulk, passivating uncoordinated Pb2+ defects and creating a robust steric barrier against moisture ingress[1].

Crucially, the structural traits of CMAI allow it to be dissolved in low-polarity solvents like chloroform (CF), which prevents the destructive dissolution of surface formamidinium iodide (FAI) commonly seen when using high-polarity solvents like isopropanol (IPA)[3].

Mechanistic Pathway of CMAI

G A Cyclohexanemethylamine Hydroiodide (CMAI) B Ammonium Cation (NH3+) A->B Active Group C Cyclohexane Ring A->C Bulky Spacer D Passivates Uncoordinated Pb2+ (Reduces Trap Density) B->D Ionic Interaction E Steric Hindrance & Hydrophobicity C->E Structural Trait F 2D/3D Perovskite Heterostructure D->F Surface Reconfiguration E->F Moisture Barrier G Enhanced PCE & Moisture Stability F->G Final Outcome

Fig 1: Mechanistic pathway of CMAI in perovskite interface passivation.

Quantitative Performance Benchmarks

The integration of CMAI via bilateral interface engineering yields profound improvements in device metrics, particularly in Open-Circuit Voltage ( Voc​ ) and long-term stability.

ParameterControl (Pristine 3D FAPbI3​ )CMAI-Passivated (2D/3D FAPbI3​ )Mechanistic Driver
Power Conversion Efficiency (PCE) ~20.5%22.06% – 24.0%Suppression of non-radiative recombination via trap passivation[1][3].
Open-Circuit Voltage ( Voc​ ) ~1.08 V1.19 VReduction of ionic defects at the perovskite/HTL interface[1].
Operational Stability (Humidity/Light) Rapid degradation (<200 hrs)>95% retention after 1050 hrsHydrophobic cyclohexane ring repels moisture ingress[1][3].
Surface Strain Tensile strain presentStrain-free environmentCF solvent prevents dissolution of surface FAI[3].

Experimental Protocols: Bilateral Interface Engineering

This protocol outlines a self-validating workflow for applying CMAI to both the buried and upper interfaces of an n-i-p perovskite solar cell architecture.

Workflow S1 Step 1: Substrate Prep SnO2 Layer Deposition S2 Step 2: Buried Interface CMAI Spin-Coating S1->S2 S3 Step 3: Active Layer 3D Perovskite Deposition S2->S3 Promotes Crystallization QC1 QC: Contact Angle (Hydrophobicity) S2->QC1 S4 Step 4: Upper Interface CMAI in CF Spin-Coating S3->S4 S5 Step 5: Thermal Annealing 2D Phase Formation S4->S5 Defect Passivation S6 Step 6: HTL & Electrode Device Completion S5->S6 QC2 QC: GIXRD (2D Phase Verification) S5->QC2

Fig 2: Bilateral interface engineering workflow with integrated QC checkpoints.

Phase 1: Preparation of the Passivation Solution
  • Step 1.1: Weigh 3.0 mg of high-purity CMAI powder (>98.0%) inside a nitrogen-filled glovebox.

  • Step 1.2: Dissolve the CMAI in 1 mL of anhydrous Chloroform (CF) and stir at room temperature for 30 minutes.

  • Causality Note: 3[3]. IPA has been shown to dissolve the FAI on the perovskite surface, risking the creation of a highly defective PbI2​ -rich layer. The cyclohexane group in CMAI ensures excellent solubility (>30 mg/mL) in low-polarity CF, allowing for surface passivation without damaging the underlying 3D lattice[3].

  • Self-Validation: The resulting solution must be optically clear. Perform Dynamic Light Scattering (DLS) to confirm the absence of undissolved aggregates.

Phase 2: Buried Interface Modification
  • Step 2.1: Clean ITO substrates and deposit the SnO2​ electron transport layer (ETL) via standard chemical bath deposition or spin-coating.

  • Step 2.2: Spin-coat the CMAI/CF solution directly onto the annealed SnO2​ layer at 3000 rpm for 30 seconds.

  • Step 2.3: Anneal the substrate at 100°C for 5 minutes.

  • Causality Note: Applying CMAI at the buried interface 4[4]. It provides a templating effect that promotes highly crystalline, large-grain 3D perovskite growth during the subsequent deposition step[2].

  • Self-Validation: Measure the water contact angle of the SnO2​ film before and after treatment. A successful CMAI coating will significantly increase the contact angle (indicating increased hydrophobicity), confirming uniform deposition.

Phase 3: Upper Interface Passivation (2D/3D Heterostructure)
  • Step 3.1: Following the deposition and annealing of the primary 3D perovskite active layer (e.g., FAPbI3​ ), dynamically spin-coat the CMAI/CF solution onto the cooled perovskite surface at 4000 rpm for 20 seconds.

  • Step 3.2: Anneal at 100°C for 10 minutes to drive the reaction between CMAI and excess PbI2​ at the surface.

  • Causality Note: The bulky cyclohexylmethylammonium cation cannot physically incorporate into the 3D perovskite lattice due to steric hindrance. Instead, thermal annealing forces it to self-assemble into a 1[1]. This selectively passivates surface defects and blocks moisture penetration.

  • Self-Validation: Perform Grazing-Incidence X-Ray Diffraction (GIXRD). The appearance of low-angle diffraction peaks (typically below 10° 2θ) confirms the formation of the 2D phase without bulk 3D degradation. Additionally, Time-Resolved Photoluminescence (TRPL) must show a marked increase in carrier lifetime compared to the pristine film, validating successful defect passivation.

References

  • Title: Cyclohexylmethylammonium iodide-based bilateral interface engineering for efficient perovskite solar cells with improved stability and negligible hysteresis Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Interfacial engineering from material to solvent Source: Diva Portal / Linköping University URL: [Link]

  • Title: Enhancing Perovskite Solar Cell Stability by TCO Layer Presence Beneath MACl-Doped Perovskites Source: MDPI URL: [Link]

Sources

Method

Application Note: Advanced Utilization of Cyclohexanemethylamine Hydroiodide in Materials Science

Executive Summary Cyclohexanemethylamine hydroiodide (CHMAI, CAS: 2153504-15-3) has rapidly transitioned from a niche organic precursor to a cornerstone molecular modulator in the dimensional engineering of organic-inorg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanemethylamine hydroiodide (CHMAI, CAS: 2153504-15-3) has rapidly transitioned from a niche organic precursor to a cornerstone molecular modulator in the dimensional engineering of organic-inorganic halide perovskites. By combining a flexible methylamine tether with a bulky, hydrophobic cyclohexane ring, CHMAI imparts precise steric and dielectric control over perovskite lattices. This application note synthesizes recent breakthroughs, detailing the mechanistic role of CHMAI and providing validated protocols for its use in high-efficiency photovoltaics, ultrafast scintillators, and spintronic single-crystal membranes.

Mechanistic Insights: The Role of CHMAI in Perovskite Lattices

The selection of CHMAI over traditional linear alkylamines (e.g., octylamine) is rooted in its unique structural topology. Long-chain aliphatic amines often act as severe insulating barriers, impeding charge transport. In contrast, the spatial profile of the cyclohexanemethyl group provides optimal steric hindrance without excessive chain length.

  • Defect Passivation (3D Lattices): In 3D perovskite films, the ammonium group (-NH₃⁺) of CHMAI anchors into A-site vacancies or coordinates with unreacted PbI₂, neutralizing non-radiative recombination centers. Simultaneously, the cyclohexane ring orientates outward, creating a highly hydrophobic shield that repels moisture and enhances environmental stability[1].

  • Atomic-Level Exciton Confinement (2D Lattices): In 2D Ruddlesden-Popper or Dion-Jacobson phases, the steric bulk of CHMAI selectively enhances in-plane lattice distortion while suppressing out-of-plane and intra-octahedral tilting. This precise structural regulation prevents the formation of inefficient, long-lived self-trapped excitons (STEs), confining excitons at the atomic level to enable sub-nanosecond radiative recombination[2].

Key Applications & Quantitative Data

CHMAI's versatility spans multiple optoelectronic and spintronic domains. The table below summarizes the quantitative performance metrics achieved by integrating CHMAI into various material systems.

Application DomainMaterial SystemRole of CHMAIKey Performance MetricsRef
Photovoltaics (PSCs) 3D Perovskite (FAPbI₃-based)Surface Passivator / Molecular ModulatorPower Conversion Efficiency (PCE) > 26.9%; Near-zero hysteresis.[4]
Scintillators (X-ray/γ-ray) 2D Perovskite (CMA-based, e.g., (1,4-CMA)PbBr₄)A-site Spacer Cation (Exciton confinement)Light Yield: 19,700 photons/MeV; Ultrafast Decay: 0.62 ns.[5]
Optoelectronics & Spintronics 2D Single-Crystal Membrane ([HCMA]₂CuBr₄)Structural Spacer / Magnetic MediatorBandgap: 0.99 eV; Ferromagnetic order at 10 K; Dielectric switching at 350 K.[6]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Surface Passivation of 3D Perovskite Films via CHMAI

This protocol details the post-treatment of a primary 3D perovskite layer (e.g., FAPbI₃) to suppress surface defects and boost solar cell PCE, as guided by recent [7].

  • Precursor Preparation: Dissolve CHMAI in anhydrous isopropanol (IPA) at a concentration of 2-5 mg/mL.

    • Causality: IPA is an orthogonal solvent. It readily dissolves the organic CHMAI salt but does not dissolve the underlying 3D perovskite lattice, preventing the destruction of the bulk film morphology.

  • Dynamic Spin-Coating: Deposit 50 µL of the CHMAI solution onto the annealed 3D perovskite film while spinning at 4000 rpm for 30 seconds.

    • Causality: Dynamic dispensing ensures rapid, uniform solvent evaporation, forcing the CHMAI molecules to crystallize instantly at the interface as a highly oriented 2D passivation layer.

  • Thermal Anchoring: Anneal the treated substrate on a hotplate at 100°C for 5 minutes in a nitrogen-filled glovebox.

    • Causality: Thermal energy overcomes the activation barrier, allowing the -NH₃⁺ groups to thermodynamically anchor into halide vacancies, while the cyclohexane rings align outward to form a moisture barrier.

  • System Validation (Quality Control): Perform Time-Resolved Photoluminescence (TRPL). A successfully passivated film will exhibit a significantly extended carrier lifetime (e.g., from ~500 ns to >2 µs) compared to the control, validating the suppression of non-radiative recombination centers.

Protocol B: Gas-Liquid Interface Crystallization of CHMAI-based 2D Single Crystals

This method yields ultra-thin single-crystal membranes (SCMs) with [8].

  • Stoichiometric Mixing: Dissolve CHMAI and the target metal halide (e.g., CuBr₂) in a 2:1 molar ratio using a high-boiling polar solvent like N,N-dimethylformamide (DMF).

    • Causality: The 2:1 ratio forces the thermodynamic formation of the 2D layered structure ([HCMA]₂CuBr₄), where the organic cations sandwich the inorganic octahedra.

  • Interface Formation: Transfer the solution to a small vial. Place this vial inside a larger, sealed container holding a volatile anti-solvent (e.g., diethyl ether).

    • Causality: The slow vapor diffusion of the anti-solvent into the DMF solution lowers the solubility limit exclusively at the gas-liquid interface. The surface tension supports lateral crystal growth, preventing bulk 3D nucleation and yielding large-area membranes.

  • Harvesting and Validation: After 3-5 days, carefully lift the floating SCM using a functionalized silicon or glass substrate.

    • System Validation: Conduct Single-Crystal X-Ray Diffraction (SCXRD). The presence of sharp, distinct diffraction spots without ring patterns validates the absence of polycrystalline domains and confirms the single-crystal nature of the membrane.

System Architecture & Mechanistic Workflow

G CHMAI Cyclohexanemethylamine Hydroiodide (CHMAI) Prop1 Bulky Hydrophobic Cyclohexane Ring CHMAI->Prop1 Prop2 Reactive Ammonium Anchor (-NH3+) CHMAI->Prop2 Mech1 Surface Defect Passivation Prop1->Mech1 Moisture Barrier Mech2 In-Plane Lattice Distortion Prop1->Mech2 Steric Hindrance Mech3 Gas-Liquid Interface Crystallization Prop1->Mech3 Surface Tension Control Prop2->Mech1 Binds Pb2+ Vacancies Prop2->Mech2 A-Site Coordination App1 3D Perovskite Solar Cells (PCE > 26%) Mech1->App1 App2 2D Perovskite Scintillators (<1 ns) Mech2->App2 Exciton Confinement App3 Single-Crystal Membranes (Optoelectronics) Mech3->App3 Lateral Growth

Mechanistic pathways of CHMAI in perovskite materials science.

References

  • Yan, H., et al. (2025). Transfer learning discovery of molecular modulators for perovskite solar cells. arXiv. URL:[Link]

  • Liu, J., et al. (2025). Atomically confined excitons in 2D perovskites for bright and sub-nanosecond scintillation. Nature Communications, 17(1). URL:[Link]

  • Wu, L.-K., et al. (2024). Gas–Liquid Interface Route to Hybrid Copper Bromine Perovskite Single-Crystal Membrane with Dielectric Transitions and Ferromagnetic Exchanges. Inorganic Chemistry, 63(15), 6972-6979. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis and Troubleshooting of Cyclohexanemethylamine Hydroiodide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of bulky organic cations like Cyclohexanemethylamine Hydroiodide (CAS 2153504-15...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of bulky organic cations like Cyclohexanemethylamine Hydroiodide (CAS 2153504-15-3)[1]. This compound is a critical precursor in the development of highly efficient, moisture-stable 2D/3D perovskite solar cells and organic-inorganic hybrid materials[2].

Because perovskite crystallization kinetics and film morphology are extremely sensitive to precursor purity, any deviation in the synthesis of the amine hydroiodide salt—such as stoichiometric imbalance, moisture retention, or halide oxidation—can lead to catastrophic device failure[2]. This guide is designed to provide you with a self-validating framework to diagnose, troubleshoot, and standardize your synthesis workflows.

Part 1: Diagnostic Decision Tree

Before diving into specific protocols, use the following diagnostic workflow to identify the root cause of your synthesis issues based on the physical and chemical properties of your isolated product.

G Start Synthesized Cyclohexanemethylamine Hydroiodide ColorCheck Visual Inspection: Color? Start->ColorCheck Yellow Yellow / Brown ColorCheck->Yellow Discolored White White / Off-White ColorCheck->White Normal Oxidation Issue: I2 Oxidation Action: Add H3PO2 stabilizer & wash with Et2O Yellow->Oxidation TextureCheck Texture Inspection: Consistency? White->TextureCheck Sticky Sticky / Clumping TextureCheck->Sticky Wet/Clumpy Powder Free-Flowing Powder TextureCheck->Powder Dry Moisture Issue: Hygroscopicity Action: Vacuum dry at 60°C Store in Glovebox Sticky->Moisture PurityCheck NMR / XRD Purity Powder->PurityCheck Impurities Extra Peaks / Adducts PurityCheck->Impurities Failed Pure Target Purity >98% PurityCheck->Pure Passed Solvent Issue: Solvent Transamidation Action: Avoid DMF, use EtOH/Diethyl Ether Impurities->Solvent

Diagnostic workflow for Cyclohexanemethylamine Hydroiodide synthesis issues.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: My synthesized salt is yellow or brown instead of white. What caused this, and how do I fix it?

Causality: The discoloration is caused by the oxidation of the iodide ion ( I− ) to molecular iodine ( I2​ ) or the triiodide complex ( I3−​ ). Hydroiodic acid (HI) is highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen. If I2​ is incorporated into your perovskite precursor, it acts as a deep-level charge trap, severely degrading photovoltaic performance. Solution:

  • Prevention: Always use HI (57 wt% in water) that is stabilized with hypophosphorous acid ( H3​PO2​ ). The stabilizer acts as a reducing agent, converting any formed I2​ back to HI . Conduct the reaction under an inert argon or nitrogen atmosphere.

  • Remediation: If your crude product is already yellow, wash it extensively with anhydrous diethyl ether during vacuum filtration. Diethyl ether selectively dissolves unreacted free amine and molecular iodine, leaving the ionic hydroiodide salt intact as a white powder.

Q2: The product forms a sticky paste rather than a free-flowing crystalline powder. Why?

Causality: Cyclohexanemethylamine Hydroiodide is highly hygroscopic. The "sticky" texture is due to water retention within the crystal lattice, forming hydrates. This water originates both from the 57% aqueous HI used in the reaction and from atmospheric humidity[3]. Residual moisture will lead to the rapid degradation of perovskite films into photo-inactive PbI2​ . Solution: Ensure that rotary evaporation is thorough. You can co-evaporate the residue with absolute ethanol to azeotropically remove residual water. The final product must be dried in a vacuum oven at 60 °C for a minimum of 24 hours. Immediately transfer the dried powder to an argon-filled glovebox for storage.

Q3: 1H NMR analysis shows unexpected peaks, and my films have poor morphology. Are there solvent interactions?

Causality: If you used solvents like N,N-Dimethylformamide (DMF) during the synthesis or purification of the salt, the highly acidic conditions (from HI) can trigger transamidation or hydrolysis. This side reaction generates dimethylammonium iodide (DMAI) impurities[4]. DMAI alters the tolerance factor of the resulting perovskite, leading to mixed-phase or poorly crystalline films. Solution: Strictly avoid amides during the salt synthesis phase. Use absolute ethanol as the primary reaction solvent and anhydrous diethyl ether as the anti-solvent for precipitation.

Q4: Should I use an exact 1:1 stoichiometric ratio of amine to HI?

Causality: Using an exact 1:1 ratio often leaves trace amounts of unreacted Cyclohexanemethylamine (CAS 3218-02-8) because HI is volatile and can be partially lost during addition. Unprotonated free amines act as non-radiative recombination centers in semiconductor applications. Solution: Use a slight molar excess of HI (1.05 to 1.10 equivalents). The excess HI ensures complete protonation of the amine. Because HI is volatile, any unreacted acid is easily removed during the rotary evaporation step at 50 °C, creating a self-validating stoichiometric balance.

Part 3: Standardized Synthesis & Purification Protocol

To ensure high reproducibility and scientific integrity, follow this field-proven, step-by-step methodology for synthesizing Cyclohexanemethylamine Hydroiodide.

Reagents Required:

  • Cyclohexanemethylamine ( 98.0% purity)

  • Hydroiodic acid (57 wt% in H2​O , stabilized with H3​PO2​ )

  • Absolute Ethanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

Step-by-Step Methodology:

  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (88.3 mmol) of Cyclohexanemethylamine in 50 mL of absolute ethanol.

  • Thermal Control: Place the flask in an ice-water bath (0 °C) and purge the system with Argon for 10 minutes. Causality: The acid-base neutralization is highly exothermic; cooling prevents solvent boiling and side reactions.

  • Protonation: Using an addition funnel, add 12.3 mL (approx. 92.7 mmol, 1.05 eq) of 57 wt% HI dropwise over 30 minutes under vigorous stirring.

  • Equilibration: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours under Argon to ensure complete protonation.

  • Solvent Evaporation: Transfer the flask to a rotary evaporator. Remove the ethanol and water at 50 °C under reduced pressure until a crude, slightly damp solid remains.

  • Precipitation & Washing: Add 100 mL of anhydrous diethyl ether to the flask and sonicate for 5 minutes. The hydroiodide salt will precipitate as a brilliant white powder, while impurities ( I2​ , unreacted amine) dissolve in the ether.

  • Isolation: Filter the suspension through a Büchner funnel under a vacuum. Wash the filter cake with an additional 50 mL of fresh diethyl ether.

  • Drying: Transfer the white powder to a vacuum oven. Dry at 60 °C and <10 mbar for 24 hours. Transfer immediately to a glovebox for storage.

Part 4: Quantitative Data & Quality Control Metrics

To validate the success of your synthesis, benchmark your final product against the following standardized metrics.

Quality Control MetricTarget SpecificationAnalytical MethodTroubleshooting Indicator
Appearance White to off-white powderVisual InspectionYellow/brown indicates I2​ contamination.
Purity 98.0% 1H NMR / TitrationExtra peaks indicate solvent adducts or unreacted amine.
Moisture Content 0.5%Karl Fischer TitrationHigh moisture leads to sticky texture and perovskite degradation.
Yield 85% - 95%GravimetricLow yield indicates incomplete precipitation or excessive washing.

Part 5: References

  • Accounts of Materials Research. Advanced Interface Engineering for Perovskite Solar Cells: The Way to Ensure Efficiency and Stability. Source: ACS Publications[2]. Available at: [Link]

  • MRS Communications. Transamidation of dimethylformamide during alkylammonium lead iodide film formation. Source: Cambridge University Press[4]. Available at: [Link]

  • Zeitschrift für anorganische und allgemeine Chemie. On the Demystification of “HPbI3” and the Peculiarities of the Non-innocent Solvents H2O and DMF. Source: ResearchGate[3]. Available at: [Link]

Sources

Optimization

"mitigating defects in perovskite films with Cyclohexanemethylamine Hydroiodide"

Technical Support Center: Mitigating Defects in Perovskite Films via CHMAI Welcome to the advanced troubleshooting and protocol center for utilizing Cyclohexanemethylamine Hydroiodide (CHMAI) in Perovskite Solar Cells (P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Defects in Perovskite Films via CHMAI

Welcome to the advanced troubleshooting and protocol center for utilizing Cyclohexanemethylamine Hydroiodide (CHMAI) in Perovskite Solar Cells (PSCs). As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind CHMAI integration, address field-specific failure modes, and provide self-validating standard operating procedures (SOPs) to ensure your devices reach their maximum thermodynamic potential.

Part 1: Mechanistic Overview (The "Why")

To effectively troubleshoot, you must first understand the causality of the materials you are using. CHMAI (CAS: 2153504-15-3), also referred to as cyclohexylmethylammonium iodide (CMAI), is a bulky organic spacer used to construct low-dimensional (2D) perovskite layers on top of bulk 3D perovskites[1][2].

When applied correctly, CHMAI drives three critical enhancements:

  • Defect Passivation: The bulky cyclohexylmethylammonium cation physically blocks moisture infiltration while its functional groups passivate uncoordinated Pb²⁺ and iodine vacancies at the grain boundaries[2][3].

  • Funnel-Like Energy Alignment: CHMAI induces the formation of a highly ordered 2D/3D heterojunction (e.g., CHMA₂PbI₄ over 3D perovskite). This architecture creates a favorable valence band alignment that acts as an energy "funnel," enabling spontaneous photoluminescence quenching and highly efficient hole extraction[4][5].

  • Bilateral Synergy: Advanced applications use CHMAI at both the buried interface (ETL/Perovskite) and the surface interface (Perovskite/HTL), which drastically reduces interfacial resistance and suppresses non-radiative recombination[3].

G SnO2 SnO2 (ETL) Buried Buried Interface (CHMAI Passivation) SnO2->Buried Electron Transfer Perovskite 3D Perovskite Layer (Light Absorption) Buried->Perovskite Suppress Defects Surface Surface Interface (2D/3D CHMAI) Perovskite->Surface Hole Transport HTL Spiro-OMeTAD (HTL) Surface->HTL Funnel Alignment

Fig 1: Bilateral CHMAI interface engineering and charge extraction pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: My CHMAI-treated perovskite film is rapidly degrading from the black α-phase to the yellow δ-phase under ambient conditions. What is causing this? A: This is a known antagonistic interaction between the CHMAI interlayer and residual Methylammonium Chloride (MACl) additives in your precursor[6][7]. While MACl is excellent for enlarging grain size during crystallization, residual MACl trapped in the film reacts adversely with CHMAI under humid conditions, accelerating the phase transition to the photo-inactive δ-phase. Actionable Fix:

  • Optimize Annealing: Increase your annealing time (e.g., 150°C for an additional 5-10 minutes) to ensure complete sublimation of MACl prior to CHMAI deposition.

  • Substrate Evaluation: Glass substrates facilitate rapid moisture infiltration when residual MACl is present. Switching to Indium Tin Oxide (ITO) substrates delays this degradation due to stronger substrate-film interactions and reduced basal defect densities[6].

Q2: I am observing severe J-V hysteresis despite applying a CHMAI surface treatment. How can I eliminate this? A: Surface-only passivation often leaves the buried interface (e.g., SnO₂/perovskite) fraught with oxygen vacancies and mismatched energy levels. These buried defects trap electrons, leading to ion migration and hysteresis under bias. Actionable Fix: Implement Bilateral Interface Engineering [3]. Treat the bare SnO₂ ETL with a dilute CHMAI solution before depositing the perovskite. This promotes high-quality 3D perovskite crystallization from the bottom up while simultaneously passivating buried defects.

Q3: Why should I use CHMAI instead of standard linear alkylammonium spacers like PEAI or OAI? A: The aliphatic cyclohexane ring in CHMAI provides superior steric hindrance and hydrophobicity compared to linear chains. This specific geometry forces the formation of a highly ordered quasi-2D layer that yields a more optimal "funnel-like" band alignment, decreasing interface resistance by up to 30% compared to untreated devices[4][5].

Troubleshooting Issue Issue: Rapid Phase Transition (α-phase to δ-phase) Check1 Check 1: Residual MACl in Precursor? Issue->Check1 Check2 Check 2: Substrate Type (Glass vs. ITO) Check1->Check2 No / Unresolved Action1 Action: Optimize Annealing to Sublime MACl Check1->Action1 Yes Action2 Action: Switch to ITO (Stronger Interaction) Check2->Action2 Glass Used

Part 3: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Bilateral CHMAI Interface Engineering This protocol is designed for n-i-p architectures to ensure maximum defect mitigation at both the SnO₂ and Spiro-OMeTAD interfaces.

  • Step 1: Buried Interface Passivation (SnO₂ Modification)

    • Prepare a dilute solution of CHMAI (1.0 mg/mL) in anhydrous isopropanol (IPA).

    • Spin-coat the solution dynamically onto the pre-annealed SnO₂ ETL at 4000 rpm for 30 seconds.

    • Anneal at 100°C for 5 minutes.

    • Causality & Validation: This step modifies the surface energy of SnO₂, reducing the energy barrier for nucleation. Validation: Water contact angle measurements should show an increase in hydrophobicity compared to bare SnO₂.

  • Step 2: 3D Perovskite Deposition

    • Spin-coat your standard perovskite precursor (e.g., FAPbI₃-based) using the anti-solvent dripping method.

    • Anneal strictly at 150°C for 15 minutes to ensure full crystallization and complete sublimation of any MACl additives[6].

    • Validation: The film must exhibit a uniform, dark black/brown color with no yellow tinting (indicating pure α-phase).

  • Step 3: Surface Defect Passivation (2D/3D Heterojunction)

    • Prepare a surface-passivation solution of CHMAI (2.5 mg/mL) in anhydrous IPA.

    • Spin-coat dynamically onto the cooled perovskite film at 4000 rpm for 30 seconds.

    • Anneal at 100°C for 5 minutes to drive the reaction between CHMAI and excess PbI₂, forming the CHMA₂PbI₄ 2D layer[4].

    • Causality & Validation: The 2D layer passivates uncoordinated surface defects. Validation: Steady-state photoluminescence (PL) should show a blue-shifted peak and significant PL quenching due to rapid hole extraction into the 2D layer.

  • Step 4: HTL Deposition

    • Deposit Spiro-OMeTAD via standard spin-coating protocols to complete the charge extraction funnel.

Part 4: Quantitative Benchmarks

Device ArchitectureInterface TreatmentExpected PCE (%)Expected V_oc (V)J-V HysteresisPhase Stability
n-i-p (FAPbI₃-based)Control (No CHMAI)18.0 - 19.51.05 - 1.08HighPoor
n-i-p (FAPbI₃-based)Single-sided (Surface only)20.0 - 21.51.10 - 1.12ModerateGood
n-i-p (FAPbI₃-based)Double-sided (Bilateral) 20.6 - 23.9 1.14 - 1.18 Negligible Excellent

Data synthesized from benchmark studies on CHMAI integration and 2D/3D heterojunction energy band alignments[3][4][5].

Part 5: References

  • Enhancing Perovskite Solar Cell Stability by TCO Layer Presence Beneath MACl-Doped Perovskites Source: MDPI URL:[Link]

  • Enhancing Perovskite Solar Cell Stability by TCO Layer Presence Beneath MACl Source: Preprints.org URL:[Link]

  • Cyclohexylmethylammonium iodide-based bilateral interface engineering for efficient perovskite solar cells with improved stability and negligible hysteresis Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Cyclohexylammonium-Based 2D/3D Perovskite Heterojunction with Funnel-Like Energy Band Alignment for Efficient Solar Cells Source: ResearchGate (Adv. Energy Mater.) URL:[Link]

  • Photovoltaic Performance of FAPbI3 Perovskite Is Hampered by Intrinsic Quantum Confinement Source: ACS Energy Letters URL:[Link]

  • Perovskite passivation materials (DN-PA31 CMAI) Source: Dyenamo URL:[Link]

Sources

Troubleshooting

Technical Support Center: CHMAI-Mediated Suppression of Non-Radiative Recombination

Target Audience: Materials Scientists, Optoelectronics Researchers, and Solid-State Chemists. (Note: While primarily applied in perovskite optoelectronics, the principles of steric shielding and molecular passivation dis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Solid-State Chemists. (Note: While primarily applied in perovskite optoelectronics, the principles of steric shielding and molecular passivation discussed here provide valuable mechanistic insights for professionals in solid-state drug formulation and crystallography).

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the fundamental causality behind using Cyclohexanemethylamine Hydroiodide (CHMAI) to suppress non-radiative recombination, providing you with self-validating workflows and actionable troubleshooting logic.

Core Mechanisms & Scientific Causality (FAQs)

Q: What is the exact mechanism by which CHMAI reduces non-radiative recombination? A: Non-radiative recombination in perovskite films primarily occurs at trap states caused by undercoordinated Pb²⁺ ions and halide vacancies at grain boundaries. CHMAI (CAS: 2153504-15-3) acts as a bifunctional molecular modulator[1]. The ammonium group (NH₃⁺) acts as a Lewis acid, donating protons to passivate undercoordinated iodine ions while filling halide vacancies. Concurrently, the bulky cyclohexyl group provides a steric shield that repels moisture. This interaction forms a highly crystalline 2D/3D perovskite heterojunction that optimizes energy level alignment, facilitates efficient hole extraction, and blocks electron back-transfer, thereby drastically suppressing non-radiative recombination pathways[2].

Q: Why should I choose CHMAI over traditional rigid passivators like PEAI (Phenethylammonium iodide)? A: The causality lies in molecular stiffness and steric hindrance. Rigid aromatic rings like phenethylammonium (PEA) exhibit high molecular stiffness, which can delay or disrupt the uniform formation of the 2D passivation phase. In contrast, the cyclohexyl group in CHMAI is an aliphatic ring that is more flexible and less sterically hindered[3]. This flexibility allows CHMAI molecules to better conform to the 3D perovskite surface topology, leading to immediate, highly crystalline 2D phase formation upon deposition and superior charge extraction[4].

Mechanism A 3D Perovskite Surface (Trap States: Pb²⁺ & Halide Vacancies) B CHMAI Solution Treatment (Dynamic Spin-Coating in IPA) A->B C Molecular Interaction (Ammonium binds Pb²⁺, Cyclohexyl shields) B->C D 2D/3D Heterojunction Formation (Highly Crystalline Interfacial Layer) C->D E Suppression of Non-Radiative Recombination (Extended Carrier Lifetime) D->E F Enhanced Device Performance (Maximized Voc and Stability) E->F

Experimental Workflows: Standard Operating Protocol (SOP)

Protocol: Interfacial Passivation of 3D Perovskites using CHMAI System Design: This protocol is a self-validating system. Step 4 acts as an internal quality control gate, ensuring the physical chemistry of the passivation layer has successfully occurred before you invest time in full device fabrication.

Step 1: Precursor Preparation

  • Action: Weigh 3–5 mg of high-purity CHMAI powder. Dissolve in 1 mL of anhydrous Isopropyl Alcohol (IPA).

  • Causality: IPA is selected as an orthogonal solvent. It fully dissolves the CHMAI salt without dissolving the underlying 3D perovskite layer, preventing bulk degradation.

Step 2: Spin-Coating Application

  • Action: Transfer the freshly annealed 3D perovskite substrates to a nitrogen-filled glovebox. Dynamically dispense 50 µL of the CHMAI solution onto the perovskite film while spinning at 4000 rpm. Continue spinning for 30 seconds.

  • Causality: Dynamic dispensing ensures rapid, uniform solvent evaporation. This prevents localized pooling that causes inhomogeneous 2D phase crystallization and inconsistent passivation[3].

Step 3: Thermal Annealing

  • Action: Transfer the substrate to a hotplate set at 100 °C for 10 minutes.

  • Causality: Thermal energy is required to overcome the activation barrier for the organic cations to intercalate into the surface lattice. This completes the transition from a physical coating to a chemically bonded 2D/3D heterojunction.

Step 4: Self-Validation (Quality Control Gate)

  • Action: Perform steady-state Photoluminescence (PL) mapping and Time-Resolved Photoluminescence (TRPL) before depositing the Hole Transport Layer (HTL).

  • Validation Check: A successful CHMAI treatment will show a pronounced enhancement in PL intensity and a significantly longer carrier lifetime (τ) compared to the control. If PL is quenched, return to Step 1 and verify solvent purity and concentration.

Troubleshooting Guide (Q&A)

Issue 1: No improvement in Open-Circuit Voltage (Voc) after CHMAI treatment.

  • Root Cause: Excessive CHMAI concentration leading to a thick, insulating 2D layer rather than a thin tunneling/passivation layer. This increases series resistance (Rs) and impedes charge extraction[4].

  • Resolution: Dilute the CHMAI precursor solution. Titrate the concentration down from 5 mg/mL to 2 mg/mL. The optimal thickness of the 2D phase should be 1-3 unit cells (approx. 2-5 nm).

Issue 2: Incomplete 2D Phase Formation (Evident via missing low-dimensional XRD peaks).

  • Root Cause: Insufficient thermal annealing or residual solvent trapped at the interface[3].

  • Resolution: Ensure the hotplate is accurately calibrated to 100 °C. If using a high-boiling-point additive in the perovskite bulk, extend the annealing time to 15 minutes to ensure complete solvent outgassing before CHMAI application.

Issue 3: Phase segregation under continuous illumination.

  • Root Cause: Halide migration. If using mixed-halide perovskites (e.g., Br/I), unpassivated grain boundaries act as ion migration channels.

  • Resolution: Ensure the CHMAI solution thoroughly penetrates grain boundaries by incorporating a brief static dwell time (2-3 seconds) before initiating the spin-coating rotation in Step 2.

Troubleshooting Issue High Non-Radiative Loss (Low PLQY / Low Voc) Check1 Check CHMAI Concentration Issue->Check1 Check2 Check Annealing Temp Issue->Check2 Sol1 Optimize to 2-5 mg/mL (Avoid Insulating Layer) Check1->Sol1 Too high/low Sol2 Anneal at 100°C for 10 min (Ensure 2D Phase Forms) Check2->Sol2 Incomplete reaction

Troubleshooting workflow for resolving high non-radiative recombination losses.

Quantitative Data Presentation

The table below summarizes the benchmarked optoelectronic improvements when substituting rigid spacers with the flexible CHMAI molecule, directly correlating physical chemistry with device performance metrics.

MetricControl (Untreated 3D Perovskite)PEAI-Treated (Rigid Spacer)CHMAI-Treated (Flexible Spacer)Causality / Mechanism
PLQY (%) ~2.0 - 5.0%~8.0 - 10.0%> 15.0% Enhanced defect passivation due to optimal molecular flexibility.
Defect Density ( cm−3 ) 1.5×1016 8.0×1015 4.5×1015 Ammonium groups effectively bind to undercoordinated Pb²⁺.
Carrier Lifetime (ns) ~50 ns~150 ns> 300 ns Direct suppression of non-radiative recombination centers.
Device PCE (%) ~20.0%~22.5%> 24.0% Improved energy level alignment and superior hole extraction.

References

  • Perovskite passivation materials - Dyenamo. 1

  • Enhancing Perovskite Solar Cell Stability by TCO Layer Presence Beneath MACl - Preprints.org. 4

  • 2D Phase Formation on 3D Perovskite: Insights from Molecular Stiffness - ACS Publications. 3

  • Monoammonium Modified Dion-Jacobson Quasi-2D Perovskite for High Efficiency Pure-Blue Light Emitting Diodes - PubMed/NIH. 2

Sources

Optimization

"improving moisture resistance of perovskites with cyclohexyl-based cations"

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and materials scientists in troubleshooting and optimizing the moisture re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers and materials scientists in troubleshooting and optimizing the moisture resistance of perovskite solar cells (PSCs) using cyclohexyl-based cations.

Unlike standard linear alkylammonium cations, bulky cyclic cations like cyclohexylammonium (CHA) and cyclohexylmethylammonium (CMA) introduce unique steric and electronic properties that require precise experimental handling. This guide bridges the gap between theoretical mechanisms and benchtop execution.

I. Mechanistic Overview: Why Cyclohexyl Cations?

The primary failure mode of 3D perovskites (e.g., FAPbI3​ or MAPbI3​ ) in ambient conditions is moisture-induced hydration. Water molecules penetrate the lattice, forming hydrogen bonds with the A-site cations, which eventually collapses the photoactive black phase into an inactive yellow phase (e.g., PbI2​ ).

Introducing cyclohexyl-based spacer cations at the surface forms a 2D or quasi-2D capping layer. The non-planar "chair" conformation of the cyclohexyl ring provides massive steric hindrance. Furthermore, the inductive effect of the 6-membered carbon ring weakens the tendency of the −NH3+​ group to form hydrogen bonds with H2​O molecules. This dual-action mechanism effectively blocks moisture ingress while passivating uncoordinated Pb2+ surface defects.

Mechanism H2O Moisture (H₂O) Cyclohexyl Cyclohexyl Cation (CMAI / CHA) H2O->Cyclohexyl Attacks Steric Steric Hindrance & Hydrophobic Shielding Cyclohexyl->Steric Hbond Weakened -NH₃⁺ H-Bonding Cyclohexyl->Hbond Passivation Defect Passivation (Uncoordinated Pb²⁺) Cyclohexyl->Passivation Perovskite 3D Perovskite Lattice (Protected) Steric->Perovskite Blocks Ingress Hbond->Perovskite Prevents Hydration Passivation->Perovskite Stops Ion Migration

Mechanistic pathway of cyclohexyl-based cations preventing moisture-induced perovskite degradation.

II. Troubleshooting & FAQs

Q1: I applied a cyclohexylmethylammonium iodide (CMAI) capping layer, but my device's short-circuit current density ( Jsc​ ) plummeted. Why? Causality: Cyclohexyl rings are highly bulky and electronically insulating. If the concentration of CMAI in the isopropanol (IPA) solvent is too high, it forms a thick, continuous 2D Dion-Jacobson or Ruddlesden-Popper phase. While highly moisture-resistant, this thick dielectric layer acts as a severe charge transport barrier, blocking hole extraction to the Hole Transport Layer (HTL). Self-Validation: Run a Space-Charge-Limited Current (SCLC) measurement or Time-Resolved Photoluminescence (TRPL). If the carrier lifetime is extremely long (indicating good passivation) but the device Jsc​ is low, extraction is physically blocked. Resolution: Dilute the CMAI precursor to an optimal concentration (typically 1-3 mg/mL in IPA). Ensure dynamic spin-coating is used to create an ultrathin 2D layer that permits quantum tunneling of charge carriers.

Q2: My treated films show improved initial efficiency, but they still degrade to PbI2​ under 85% Relative Humidity (RH) within days. Isn't the cyclohexyl group supposed to be hydrophobic? Causality: While the cyclohexyl group is hydrophobic, improper crystallization can leave grain boundaries exposed. Furthermore, if the underlying 3D perovskite has random facet orientation, moisture can still penetrate through high-energy, loosely packed facets. Recent studies show that cyclohexylammonium (CHA) can react with formamidinium ( FA+ ) to form a mixed cation ( CHAFA+ ). If this reaction isn't controlled, the protective barrier is heterogeneous. Self-Validation: Perform X-ray Diffraction (XRD) and Contact Angle measurements. A properly passivated film should exhibit a water contact angle >75°. Additionally, look for the emergence of the (111) facet peak in XRD. The (111) facet features closely packed atoms with higher bond energies, making it intrinsically more resistant to moisture. Resolution: Utilize a solvent-additive cascade approach to induce a (111) or (100) preferred orientation during the 3D perovskite growth, ensuring the bulky cations are tightly packed at the surface.

Q3: We are seeing severe phase segregation and hysteresis during J-V sweeps after applying cyclohexylmethylammonium bromide (CMABr). How do we fix this? Causality: Halide mixing at the 3D/2D interface (iodide from the 3D layer, bromide from the CMABr layer) can lead to localized phase segregation under an electric field, exacerbating ion migration and hysteresis. Self-Validation: Conduct J-V sweeps at different scan rates. If the hysteresis index increases at slower scan rates, ion migration is the culprit. Resolution: Ensure the underlying 3D perovskite has a slight PbI2​ excess. The CMABr will react with the residual PbI2​ to form a wide-bandgap 2D perovskite layer in-situ, which actually suppresses non-radiative recombination and mitigates hysteresis by locking the lattice in place.

III. Standardized Experimental Protocol: 3D/2D Heterojunction Fabrication

To guarantee reproducibility and self-validating results, follow this strict protocol for applying cyclohexyl-based passivating agents.

Step 1: Precursor Preparation Dissolve the chosen organic salt (e.g., CMAI or CMABr) in anhydrous isopropanol (IPA) at a concentration of 2.0 mg/mL. Causality: IPA is an orthogonal solvent that will not dissolve the underlying 3D perovskite lattice, ensuring only surface reactions occur.

Step 2: 3D Perovskite Deposition Spin-coat the 3D perovskite precursor (e.g., FAPbI3​ ) onto the substrate. Apply an anti-solvent dripping step (e.g., chlorobenzene) 10 seconds before the end of the spin cycle to induce rapid supersaturation and uniform nucleation.

Step 3: Primary Annealing & Cooling (Critical Step) Anneal the film at 100°C for 30 minutes. Crucial: Allow the film to cool completely to room temperature in a nitrogen-filled glovebox. Causality: Applying the 2D precursor to a hot film causes rapid, uncontrolled solvent evaporation, leading to heterogeneous island formation rather than a continuous protective sheet.

Step 4: Dynamic Spin-Coating of the 2D Layer Start the spin-coater at 4000 rpm. While the substrate is spinning, dynamically dispense 50 µL of the CMAI/CMABr solution. Causality: Dynamic dispensing ensures a uniformly thin coating, preventing the formation of thick, insulating 2D domains that kill Jsc​ .

Step 5: Secondary Annealing Anneal the treated film at 100°C for 10 minutes. Causality: This provides the thermal energy required for the cyclohexyl cations to react with uncoordinated surface Pb2+ and residual PbI2​ , forming the highly crystalline 2D capping layer.

Workflow Step1 1. 3D Perovskite Spin-Coating (Anti-solvent dripping) Step2 2. Thermal Annealing (100°C, 30 min) Step1->Step2 Step3 3. Cooling to Room Temp (Critical for 2D nucleation) Step2->Step3 Step4 4. Dynamic Spin-Coating (CMAI in IPA, 1-3 mg/mL) Step3->Step4 Step5 5. Secondary Annealing (Forming 2D Capping Layer) Step4->Step5 Step6 6. HTL Deposition (Spiro-OMeTAD) Step5->Step6

Step-by-step experimental workflow for fabricating a 3D/2D cyclohexyl-passivated heterojunction.

IV. Quantitative Benchmarking Data

The following table summarizes the expected performance and moisture resistance metrics when transitioning from an unpassivated 3D perovskite to a cyclohexyl-passivated system.

Perovskite ArchitecturePassivation AgentMax PCE (%) Voc​ (V)Moisture Stability (>40% RH)Water Contact Angle
Control (3D) None~19.62~1.08Degrades to PbI2​ in <50h~45°
3D/2D Heterojunction CMAI22.061.19>90% PCE retained after 1000h>75°
3D/2D Heterojunction CMABr21.801.18>85% PCE retained after 1000h>70°
Facet-Engineered 3D CHA25.331.19>90% PCE retained after 2000h>80°

Note: The dramatic increase in Voc​ across all cyclohexyl-treated samples is a direct result of the passivation of non-radiative recombination centers at the perovskite surface.

V. References

  • Humidity Stability of 2D Dion–Jacobson-Phase Perovskites with Hydrophobic Groups in Diammonium Spacers Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Solvent-additive cascade engineering enables single-oriented perovskite films with facet-driven performance and stability Source: Energy & Environmental Science (RSC Publishing) URL:[Link]

  • Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Multifunctional 2D Perovskite Capping Layer Using Cyclohexylmethylammonium Bromide for Highly Efficient and Stable Perovskite Solar Cells Source: ResearchGate (Original Publication in related journals) URL:[Link]

Troubleshooting

Technical Support Center: Passivation of Grain Boundaries with Cyclohexanemethylamine Hydroiodide (CHMAI)

Introduction Welcome to the technical support center for the application of Cyclohexanemethylamine Hydroiodide (CHMAI) in the passivation of grain boundaries, primarily in the context of metal halide perovskite solar cel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the application of Cyclohexanemethylamine Hydroiodide (CHMAI) in the passivation of grain boundaries, primarily in the context of metal halide perovskite solar cells (PSCs). Grain boundaries in polycrystalline perovskite films are a significant source of defects, which can act as non-radiative recombination centers, limiting device efficiency and operational stability.[1][2] CHMAI is an organic ammonium salt employed as a post-treatment agent to passivate these defects, thereby enhancing the performance and longevity of perovskite-based optoelectronic devices.[3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in effectively implementing CHMAI passivation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Cyclohexanemethylamine Hydroiodide (CHMAI) in perovskite solar cells?

A1: The primary function of CHMAI is to act as a surface and grain boundary passivating agent. The cyclohexanemethylammonium (CHMA+) cation and iodide (I-) anion interact with defects present at the perovskite film's grain boundaries and surface. Specifically, the bulky organic CHMA+ cation can passivate under-coordinated Pb2+ defects, while the iodide anion can fill halide vacancies. This dual-action passivation reduces non-radiative recombination, leading to improved open-circuit voltage (Voc) and fill factor (FF), and consequently, higher power conversion efficiency (PCE).[4][5][6]

Q2: How does CHMAI passivation improve the long-term stability of the perovskite device?

A2: CHMAI improves stability in two main ways. First, by passivating defect sites, it reduces pathways for ion migration, a key degradation mechanism in perovskite films.[4][7] Second, the bulky and hydrophobic nature of the cyclohexanemethylamine group can form a protective layer at the grain boundaries, hindering the ingress of moisture and oxygen, which are known to accelerate perovskite decomposition.[3][8]

Q3: Can CHMAI be added directly to the perovskite precursor ink (one-step method)?

A3: While some additives are incorporated directly into the precursor ink, CHMAI is most effectively used as a post-treatment agent applied to the already-formed perovskite film (two-step method).[9] Adding large organic cations like CHMA+ directly to the precursor can interfere with the 3D perovskite crystal formation, potentially leading to undesirable 2D/3D mixed phases or poor film morphology. The post-treatment approach ensures that the bulk perovskite film quality is maintained while specifically targeting surface and grain boundary defects.

Q4: What is a typical concentration range for a CHMAI passivation solution?

A4: The optimal concentration can vary depending on the specific perovskite composition and deposition method. However, a common starting point for CHMAI solutions in isopropanol (IPA) is in the range of 0.5 to 5 mg/mL (approximately 2 to 20 mM). It is crucial to optimize this concentration for your specific system, as overly high concentrations can lead to the formation of an insulating layer that impedes charge extraction.

Experimental Protocols & Workflows

Protocol 1: Standard CHMAI Solution Preparation

This protocol describes the preparation of a 2.5 mg/mL CHMAI solution in isopropanol (IPA), a commonly used starting concentration.

Materials:

  • Cyclohexanemethylamine Hydroiodide (CHMAI) powder

  • Anhydrous Isopropanol (IPA)

  • Small volume vial (e.g., 2-5 mL) with a magnetic stir bar

  • Magnetic stir plate

Procedure:

  • Weighing: Accurately weigh 2.5 mg of CHMAI powder and transfer it to the vial.

  • Solvent Addition: Add 1 mL of anhydrous IPA to the vial.

  • Dissolution: Place the vial on a magnetic stir plate and stir at a moderate speed (e.g., 300-500 rpm) at room temperature. The solution should become clear within 10-15 minutes.

  • Filtration (Optional but Recommended): For best results, filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates before use.

  • Storage: Store the solution in a sealed vial in a dry environment (e.g., a glovebox). It is recommended to use the solution fresh, within a few hours of preparation, to avoid potential degradation or solvent absorption of water.

Workflow Diagram: CHMAI Passivation Process

The following diagram illustrates the typical workflow for applying the CHMAI passivation layer during perovskite solar cell fabrication.

G cluster_prep Preparation cluster_application Application & Annealing cluster_device Device Completion prep_perovskite 1. Fabricate Perovskite Film (e.g., via Spin-Coating) prep_chmai 2. Prepare CHMAI Solution (Protocol 1) spin_coat 3. Spin-Coat CHMAI Solution onto Perovskite Film prep_chmai->spin_coat anneal 4. Anneal Substrate (e.g., 100°C for 10 min) spin_coat->anneal deposit_htl 5. Deposit Hole Transport Layer (HTL) anneal->deposit_htl deposit_electrode 6. Deposit Metal Back Electrode deposit_htl->deposit_electrode caption Experimental Workflow for CHMAI Passivation

Caption: A typical experimental workflow for fabricating a perovskite solar cell incorporating a CHMAI passivation step.

Troubleshooting Guide

This section addresses common problems encountered during and after the CHMAI passivation process.

Problem 1: Low Device Efficiency (PCE) After CHMAI Treatment

Q: My device performance decreased or did not improve after applying the CHMAI layer. What are the potential causes?

A: This is a common issue that can stem from several factors related to the CHMAI layer itself or its interaction with subsequent layers.

Potential Causes & Solutions:

  • Incorrect CHMAI Concentration:

    • Cause: An overly concentrated CHMAI solution can create a thick, insulating organic layer on the perovskite surface, which hinders charge extraction to the hole transport layer (HTL), thereby reducing the short-circuit current (Jsc) and fill factor (FF).[10] Conversely, a too-dilute solution may not provide sufficient passivation.

    • Solution: Perform a concentration-dependent study. Prepare a series of CHMAI solutions (e.g., 0.5, 1, 2.5, 5 mg/mL in IPA) and fabricate devices with each to identify the optimal concentration for your specific perovskite system.

  • Inappropriate Annealing Parameters:

    • Cause: Post-treatment annealing is critical for removing the solvent and promoting the interaction between CHMAI and the perovskite surface. Insufficient annealing (too low temperature or time) may leave residual solvent, while excessive annealing can cause degradation of the perovskite or the CHMAI itself.[11][12]

    • Solution: Systematically vary the annealing temperature (e.g., 80°C, 100°C, 120°C) and time (e.g., 5 min, 10 min, 15 min). A typical starting point is 100°C for 10 minutes.[11] Characterize the films and device performance for each condition.

  • Poor Film Wettability:

    • Cause: The CHMAI/IPA solution may not be spreading evenly across the perovskite surface, leading to non-uniform passivation. This can be due to surface energy mismatch or contaminants on the perovskite film.

    • Solution: Use a dynamic spin-coating method where the solution is dispensed while the substrate is already rotating at a low speed, before ramping up to the final speed. Ensure the perovskite film is transferred quickly from the fabrication environment to the passivation step to minimize surface contamination.

Problem 2: Hazy or Visibly Defective Film After Passivation

Q: After spin-coating CHMAI, my perovskite film appears hazy, cloudy, or has visible white residues. Why is this happening?

A: This typically indicates precipitation of the CHMAI salt or a chemical reaction with the perovskite film.

Potential Causes & Solutions:

  • CHMAI Precipitation:

    • Cause: The CHMAI salt may be crashing out of solution. This can happen if the solvent (IPA) is not anhydrous, as CHMAI has lower solubility in water, or if the solution is old or improperly stored.

    • Solution: Always use anhydrous IPA. Prepare fresh CHMAI solution for each experiment. Gentle warming of the solution (e.g., to 30-40°C) can sometimes improve solubility, but allow it to return to room temperature before spin-coating.

  • Reaction with Residual Anti-Solvent:

    • Cause: If the underlying perovskite film was fabricated using an anti-solvent method (e.g., with chlorobenzene or toluene), residual anti-solvent trapped in the grain boundaries could cause the CHMAI to immediately precipitate upon contact.

    • Solution: Ensure your perovskite film annealing step prior to passivation is sufficient to drive off all residual solvents. Slightly increasing the pre-passivation annealing time or temperature may help.

  • Excessive Concentration:

    • Cause: As mentioned in Problem 1, a very high concentration of CHMAI can lead to the formation of a thick, polycrystalline organic layer on the surface, which appears hazy.

    • Solution: Reduce the concentration of the CHMAI solution.

Troubleshooting Flowchart

Caption: A troubleshooting decision tree for common issues encountered during CHMAI passivation.

Quantitative Data Summary

The effectiveness of CHMAI passivation is highly dependent on its concentration. The table below summarizes typical results from a concentration optimization study, demonstrating the impact on key photovoltaic parameters. Note: These are representative values and actual results will vary.

CHMAI Conc. (mg/mL in IPA)Voc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)
0 (Control)1.0823.576.519.4
1.01.1123.678.020.5
2.5 (Optimal) 1.14 23.7 80.5 21.8
5.01.1222.875.019.1

As shown, an optimal concentration enhances all parameters, particularly Voc and FF, which are sensitive to recombination losses.[13] An excessively high concentration can lead to a drop in Jsc and FF due to charge transport impedance.

Mechanism of CHMAI Passivation

The diagram below illustrates the proposed mechanism by which CHMAI passivates common defects at perovskite grain boundaries.

G cluster_before Before Passivation cluster_passivation cluster_after After Passivation GB_Before GB_Before Passivator CHMAI Solution (CHMA⁺ + I⁻) GB_Before->Passivator GB_After GB_After Passivator->GB_After Passivator:e->GB_After:w CHMA⁺ Passivator:e->GB_After:w I⁻ anno1 Lewis-base interaction (CHMA⁺ cation) anno2 Vacancy filling (I⁻ anion)

Caption: Mechanism of defect passivation at a perovskite grain boundary by Cyclohexanemethylamine Hydroiodide (CHMAI).

References

  • Tan, S., Yavuz, I., Marco, N. D., Huang, T., Lee, S. J. et al. (2020). Steric impediment of ion migration contributes to improved operational stability of perovskite solar cells.
  • MDPI. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.
  • MDPI. (2025). High-Performance Perovskite Solar Cells Enabled by Reduced MACl Additives in NMP-Based Solvents. MDPI.
  • AIP Publishing. (2019). Ion induced passivation of grain boundaries in perovskite solar cells. AIP Publishing.
  • ResearchGate. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells.
  • ResearchGate. (n.d.). Characterization of perovskite films passivated by different methods.
  • BenchChem. (2025). Technical Support Center: Strategies for Passivating Defects in Methylammonium Perovskite Films. BenchChem.
  • Zhang, W., Liu, J., Song, W., Shan, J., Guan, H., Zhou, J., Meng, Y., Tong, X., Zhu, J., Yang, M., & Ge, Z. (2025). Chemical passivation and grain-boundary manipulation via in situ cross-linking strategy for scalable flexible perovskite solar cells. Science Advances.
  • Al-Mousoi, A. K. et al. (2020). Annealing temperature effects on the performance of the perovskite solar cells.
  • ACS Publications. (2021).
  • SciELO. (2021). Influence of Deposition and Annealing Parameters on the Degradation of Spray-Deposited Perovskite Films.
  • ResearchGate. (n.d.). Grain Boundary Defect Passivation and Iodine Migration Inhibition for Efficient and Stable Perovskite Solar Cells.
  • Royal Society of Chemistry. (n.d.). Grain boundary passivation as an optimal strategy for perovskite solar cells with improved stability. Sustainable Energy & Fuels.
  • CORE. (2017). Research Article Effect of Annealing Process on CH NH PbI Cl Film Morphology of Planar Heterojunction Perovskite Solar Cells wit. CORE.
  • Elsevier. (n.d.).
  • OSTI.GOV. (n.d.). Solvent Annealing of Perovskite-Induced Crystal Growth for Photovoltaic Device Efficiency Enhancement. OSTI.GOV.
  • ResearchGate. (n.d.). Morphology and Defect Control of Metal Halide Perovskite Films for High-Performance Optoelectronics.
  • ResearchGate. (2016). Effect of Methylammonium Iodide (CH3NH3PbI3) Perovskite Concentration on the Performance of Perovskite Solar Cell.
  • Google Patents. (n.d.).
  • Ponchai, J., Kaewurai, P., Boonthum, C., Pinsuwan, K., Supasai, T., Sahasithiwat, S., & Kanjanaboos, P. (2019). Modifying morphology and defects of low-dimensional, semi-transparent perovskite thin films via solvent type. RSC Advances.
  • National Institutes of Health. (n.d.).
  • nanoGe. (2022). HOPV22 - Grain Boundary Passivation by using Polymer-Permeating Method for Highly Efficient and Stable Perovskite Solar Cell. nanoGe.
  • MDPI. (2025).
  • MDPI. (2024).
  • National Institutes of Health. (2024).
  • Huang, J. et al. (2021). Revealing defective nanostructured surfaces and their impact on intrinsic stability of hybrid perovskites. Energy & Environmental Science.
  • National Institutes of Health. (2016). Methodologies for high efficiency perovskite solar cells. PMC.
  • National Institutes of Health. (2022). Solvent Gaming Chemistry to Control the Quality of Halide Perovskite Thin Films for Photovoltaics. PMC.
  • National Institutes of Health. (2020). Perfection of Perovskite Grain Boundary Passivation by Rhodium Incorporation for Efficient and Stable Solar Cells. PMC.
  • Semantic Scholar. (2023).
  • Elsevier. (n.d.). Strategies and methods for fabricating high quality metal halide perovskite thin films for solar cells. Elsevier.
  • ResearchGate. (2024). Methods for Passivating Defects of Perovskite for Inverted Perovskite Solar Cells and Modules.
  • Ossila. (n.d.).
  • E3S Web of Conferences. (n.d.). Defect-states Passivation Strategy in Perovskite Solar Cells. E3S Web of Conferences.

Sources

Reference Data & Comparative Studies

Validation

"Cyclohexanemethylamine Hydroiodide vs methylammonium iodide in perovskites"

The Evolution of Perovskite Solar Cells: A Comparative Guide on Methylammonium Iodide (MAI) vs. Cyclohexanemethylamine Hydroiodide (CMAI) As perovskite solar cells (PSCs) transition from laboratory curiosities to commerc...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Perovskite Solar Cells: A Comparative Guide on Methylammonium Iodide (MAI) vs. Cyclohexanemethylamine Hydroiodide (CMAI)

As perovskite solar cells (PSCs) transition from laboratory curiosities to commercial viability, managing the inherent trade-off between power conversion efficiency (PCE) and environmental stability remains the primary engineering challenge. Historically, 3D perovskites relying on small organic cations like Methylammonium Iodide (MAI) have dominated high-efficiency architectures. However, their susceptibility to moisture and thermal degradation has necessitated a paradigm shift toward 2D/3D heterostructures.

Chemical and Structural Dynamics

Methylammonium Iodide (MAI): The 3D Engine MAI ( CH3​NH3​I ) possesses a small ionic radius that fits perfectly within the ABX3​ 3D perovskite lattice (e.g., MAPbI3​ ). This 3D structure allows for exceptional charge carrier mobility, long diffusion lengths, and tunable bandgaps, driving PCEs above 20%. However, MAI is highly hygroscopic. In aqueous environments, MAPbI3​ rapidly decomposes into PbI2​ and MAI, which further degrades into volatile methylamine ( CH3​NH2​ ) and hydroiodic acid (HI)[1].

Cyclohexanemethylamine Hydroiodide (CMAI): The 2D Shield CMAI ( C7​H16​IN ) features a bulky, hydrophobic cyclohexyl ring. Due to severe steric hindrance, the CMA+ cation cannot fit into the standard 3D ABX3​ lattice. Instead, when deposited on top of a 3D perovskite, it cleaves the metal-halide octahedra along the ⟨100⟩ direction to form a stable 2D Ruddlesden-Popper or Dion-Jacobson phase[2]. This 2D capping layer acts as a physical and energetic barrier, protecting the underlying 3D bulk while facilitating charge extraction.

Mechanistic Causality: Why CMAI Outperforms Pure MAI

  • Defect Passivation: The NH3+​ functional group in CMAI coordinates with uncoordinated Pb2+ antisite defects and fills iodide ( I− ) vacancies at the perovskite surface. This drastically reduces the trap-state density and suppresses non-radiative recombination[3].

  • Suppression of Electron-Phonon Coupling: The structural flexibility of the CMA+ cation abates carrier-phonon coupling strength. This flexibility decreases the probability of electron capture by defect states, significantly increasing the defect tolerance of the perovskite lattice and extending carrier lifetimes from ~0.96 μs (pure 3D) to 1.84 μs (3D/2D-CMAI)[2].

  • Strain Relief via Solvent Engineering: Utilizing CMAI dissolved in chloroform (CF) rather than isopropanol (IPA) prevents the dissolution of the underlying 3D perovskite. The slow ion exchange between CMA+ and the bulk cations creates a strain-free surface environment, mitigating the light-induced lattice dilation that typically degrades MAI-based films[4].

  • Moisture Barrier: The hydrophobic nature of the cyclohexyl ring actively repels water molecules, preventing the hydration-induced phase transition that plagues pure MAPbI3​ [3].

G Root CMAI Surface Treatment Mech1 Hydrophobic Cyclohexyl Ring Root->Mech1 Mech2 Ammonium Group (NH3+) Root->Mech2 Mech3 Structural Flexibility Root->Mech3 Out1 Blocks Moisture Ingress Mech1->Out1 Out2 Passivates Pb2+ & I- Vacancies Mech2->Out2 Out3 Reduces Electron-Phonon Coupling Mech3->Out3 Final1 Enhanced Environmental Stability Out1->Final1 Final2 Suppressed Non-Radiative Recombination Out2->Final2 Out3->Final1 Out3->Final2

Quantitative Performance Comparison

Performance MetricPure 3D Perovskite (MAI/FAI-based)2D/3D Heterojunction (CMAI-passivated)
Primary Function Bulk light absorberSurface passivation & interface modifier
Power Conversion Efficiency (PCE) ~18.0% – 20.5%~21.5% – 24.0%
Moisture Stability (85% RH) Rapid degradation (PCE drops <50% in days)Retains >91% – 95% PCE after 1000+ hours
Carrier Lifetime ( τ ) ~0.96 μs ~1.84 μs
Lattice Strain High (due to thermal expansion mismatch)Strain-free surface via slow ion exchange
Hysteresis Index Moderate to HighNegligible

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol details the fabrication of a baseline 3D perovskite followed by CMAI bilateral interface engineering. This workflow relies on antisolvent-assisted crystallization, where visual cues (color changes) validate successful phase transitions.

Protocol A: Fabrication of Baseline 3D Perovskite

Causality Note: A mixed-cation approach is used to stabilize the photoactive α -phase before passivation.

  • Precursor Preparation: Dissolve PbI2​ , Formamidinium Iodide (FAI), PbBr2​ , and MAI in a molar ratio of 1.1 : 1.0 : 0.2 : 0.2 in a mixed solvent of anhydrous DMF/DMSO (4:1, v/v) to achieve a 1.2 M concentration[3]. Stir at 60°C for 2 hours inside a nitrogen-filled glovebox.

  • Spin-Coating: Dispense 75 μL of the precursor onto a prepared SnO2​ /ITO substrate. Spin at 2000 rpm for 10 seconds, followed immediately by 4000 rpm for 30 seconds[3].

  • Antisolvent Drip (Critical Step): Exactly 15 seconds into the 4000 rpm stage, rapidly inject 200 μL of anhydrous chlorobenzene (CB) onto the center of the spinning substrate. Validation: The film must immediately transition from transparent to a turbid light brown, indicating intermediate phase formation.

  • Primary Annealing: Transfer the substrate to a hot plate at 100°C for 30 minutes. Validation: The film will turn dense, dark black, confirming crystallization into the 3D perovskite phase[3].

Protocol B: CMAI Passivation (2D Phase Formation)

Causality Note: Chloroform is selected over Isopropanol to prevent the dissolution of FAI, ensuring the CMAI layer forms strictly on the surface without destroying the 3D bulk[4].

  • Solution Preparation: Dissolve CMAI in anhydrous chloroform (CF) at a concentration of 1.5 mg/mL.

  • Dynamic Spin-Coating: While the substrate (containing the cooled 3D perovskite) is spinning at 5000 rpm, dynamically dispense 50 μL of the CMAI solution. Continue spinning for 25 seconds[2].

  • Secondary Annealing: Anneal the treated film at 100°C for 10 minutes to drive the self-assembly of the 2D (CMA)2​FAPb2​I7​ Ruddlesden-Popper phase[2].

  • HTL Deposition: Proceed with standard Spiro-OMeTAD spin-coating to complete the hole transport layer[2].

Workflow A Substrate Prep (ITO/SnO2) B 3D Perovskite Spin-Coating (MAI/PbI2 in DMF/DMSO) A->B C Antisolvent Drip (Chlorobenzene at 15s) B->C D Thermal Annealing (100°C, 30 min) C->D E CMAI Passivation (Spin-coating in CF) D->E F Secondary Annealing (100°C, 10 min) E->F

References

  • Constructing Efficient Hole Transport Material through π-Conjunction Extension for Perovskite Solar Cell. ACS Publications.3

  • Structurally Flexible 2D Spacer for Suppressing the Electron–Phonon Coupling Induced Non-Radiative Decay in Perovskite Solar Cells. PMC - NIH.2

  • Descriptor Design for Perovskite Material with Compatible Molecules via Language Model and First-Principles. ACS Publications.1

  • Strain effects on halide perovskite solar cells. PMC - NIH.4

Sources

Comparative

A Comparative Guide to Cyclohexanemethylamine Hydroiodide in Advanced Photovoltaic Devices: An Electrochemical Impedance Spectroscopy Perspective

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of renewable energy, perovskite solar cells (PSCs) have emerged as a frontrunner, promising high power conversion efficien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of renewable energy, perovskite solar cells (PSCs) have emerged as a frontrunner, promising high power conversion efficiencies (PCEs) at a low manufacturing cost. Central to the performance and stability of these devices is the judicious selection of organic cations that constitute the perovskite structure. While methylammonium (MA) and formamidinium (FA) have been the workhorses in this field, researchers are increasingly turning to bulkier organic cations to enhance device longevity and performance. This guide provides an in-depth comparison of devices incorporating Cyclohexanemethylamine Hydroiodide (CHMAI), a promising bulky organic cation, with traditional alternatives, primarily through the lens of Electrochemical Impedance Spectroscopy (EIS).

The Rationale for Bulky Organic Cations: A Paradigm Shift in Perovskite Engineering

The introduction of large, hydrophobic organic cations like CHMAI at the interfaces of 3D perovskite films or as spacer cations in 2D/3D hybrid structures has proven to be a highly effective strategy for passivating defects and improving the environmental stability of PSCs. These bulky molecules can mitigate non-radiative recombination losses and act as a barrier against moisture ingress, a primary degradation pathway for perovskite materials. The cyclohexyl group in CHMAI, with its non-aromatic nature, offers strong interactions with the perovskite lattice, leading to enhanced stability compared to some aromatic counterparts[1].

Electrochemical Impedance Spectroscopy: Unraveling the Inner Workings of Perovskite Devices

EIS is a powerful non-destructive technique that probes the various electronic and ionic processes occurring within a solar cell under operation. By applying a small AC voltage perturbation at different frequencies, we can deconstruct the complex interplay of charge transport, accumulation, and recombination. The resulting Nyquist plot, which plots the imaginary part of the impedance against the real part, provides a wealth of information about the internal resistances and capacitances of the device.

A simplified equivalent circuit model often used to interpret the EIS data of PSCs consists of a series resistance (Rs), a charge transfer resistance (Rct), and a recombination resistance (Rrec), along with associated constant phase elements (CPE) or capacitances (C).

  • Series Resistance (Rs): Represents the ohmic losses in the transparent conductive oxide (TCO) and the contacts.

  • Charge Transfer Resistance (Rct): Correlates with the resistance to charge extraction at the perovskite/charge transport layer interfaces. A lower Rct is desirable for efficient charge collection.

  • Recombination Resistance (Rrec): Represents the resistance to charge recombination within the perovskite absorber layer and at its interfaces. A higher Rrec indicates suppressed recombination and is a key indicator of a high-performing and stable device.

Comparative Analysis: CHMAI vs. Conventional Organic Cations

While a direct head-to-head, comprehensive EIS comparison of CHMAI with MAI and FAI under identical conditions is an area of ongoing research, existing studies on the use of CHMAI and other bulky cations for interfacial passivation and the formation of 2D/3D structures provide valuable insights into its impact on device performance.

Studies have shown that the incorporation of bulky organic cations at the perovskite interface leads to a significant increase in the recombination resistance (Rrec) and a decrease in the charge transfer resistance (Rct) compared to control devices without this passivation layer[2]. This is attributed to the effective passivation of surface defects, which reduces non-radiative recombination pathways and facilitates more efficient charge extraction.

For instance, the use of cyclohexylmethylammonium iodide (CMI), a structurally similar cation to CHMAI, as a bilateral interface engineering agent has been shown to significantly enhance the photovoltaic efficiency and stability of PSCs[3]. This treatment leads to reduced grain boundaries and defects, as well as improved carrier extraction at the perovskite/hole transport layer interface[3]. Similarly, the introduction of a 2D perovskite passivation layer based on cyclohexylmethylammonium iodide (CMAI) has resulted in devices with improved charge extraction and decreased non-radiative recombination[4].

While specific quantitative values for Rct and Rrec can vary depending on the exact device architecture and measurement conditions, the general trend observed with the introduction of bulky cations like CHMAI is a favorable shift towards higher Rrec and lower Rct, indicative of improved device performance and stability.

ParameterDevice with CHMAI (or similar bulky cation)Conventional Device (MAI/FAI-based)Implication for Performance
Charge Transfer Resistance (Rct) LowerHigherMore efficient charge extraction at interfaces.
Recombination Resistance (Rrec) HigherLowerSuppressed charge recombination, leading to higher Voc and FF.
Capacitance (C) Often lowerOften higherCan be related to changes in dielectric properties and charge accumulation at interfaces.
Stability Significantly ImprovedProne to degradation from moisture and thermal stress.Enhanced device lifetime and operational stability.

Experimental Protocols

Synthesis of Cyclohexanemethylamine Hydroiodide (CHMAI)

A reliable method for synthesizing CHMAI involves the reaction of cyclohexanemethylamine with hydroiodic acid.

Materials:

  • Cyclohexanemethylamine

  • Hydroiodic acid (57 wt% in water)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve cyclohexanemethylamine in ethanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise while stirring.

  • Allow the reaction to stir for 2-3 hours at room temperature.

  • Remove the solvent using a rotary evaporator.

  • Wash the resulting white precipitate with diethyl ether to remove any unreacted starting materials.

  • Dry the purified Cyclohexanemethylamine Hydroiodide powder in a vacuum oven.

Fabrication of Perovskite Solar Cells (n-i-p architecture) with CHMAI Passivation

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell with a CHMAI passivation layer.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • Hydrochloric acid

  • Deionized water, acetone, isopropanol

  • SnO2 colloidal dispersion

  • Perovskite precursor solution (e.g., FAPbI3-based)

  • Cyclohexanemethylamine Hydroiodide (CHMAI) solution in isopropanol (e.g., 5 mg/mL)

  • Spiro-OMeTAD solution (hole transport layer)

  • Chlorobenzene

  • Gold or Carbon (for back contact)

  • Spin coater

  • Hotplate

  • Thermal evaporator or screen printer

Procedure:

  • Substrate Cleaning:

    • Etch the FTO-coated glass with zinc powder and HCl to create the desired electrode pattern.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the SnO2 colloidal dispersion onto the FTO substrate at 4000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the SnO2 layer. A two-step spin program is often used (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100-150°C for 10-30 minutes.

  • CHMAI Passivation:

    • After the perovskite film has cooled down, spin-coat the CHMAI solution onto the perovskite layer at 4000 rpm for 30 seconds.

    • Anneal the film at 100°C for 5-10 minutes.

  • Hole Transport Layer (HTL) Deposition:

  • Back Contact Deposition:

    • Thermally evaporate a gold back contact (80-100 nm) or screen-print a carbon electrode.

Electrochemical Impedance Spectroscopy (EIS) Measurement Protocol

Equipment:

  • Potentiostat with a frequency response analyzer module

  • Solar simulator (AM1.5G, 100 mW/cm²)

  • Probe station

Procedure:

  • Place the fabricated solar cell in the probe station.

  • Connect the working and counter electrodes of the potentiostat to the top and bottom contacts of the solar cell, respectively.

  • Illuminate the device with the solar simulator.

  • Apply a forward bias voltage close to the open-circuit voltage (Voc) of the device.

  • Apply a small AC voltage perturbation (e.g., 10-20 mV).

  • Sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz).

  • Record the impedance data and plot it as a Nyquist plot.

  • Fit the Nyquist plot using an appropriate equivalent circuit model to extract the values of Rs, Rct, and Rrec.

Visualizing the Impact of CHMAI

The following diagrams illustrate the conceptual workflow and the effect of CHMAI on the charge dynamics within a perovskite solar cell.

G cluster_0 Device Fabrication Workflow FTO_Cleaning FTO Substrate Cleaning ETL_Deposition ETL (SnO2) Deposition FTO_Cleaning->ETL_Deposition Perovskite_Deposition 3D Perovskite Deposition ETL_Deposition->Perovskite_Deposition CHMAI_Passivation CHMAI Passivation Perovskite_Deposition->CHMAI_Passivation HTL_Deposition HTL (Spiro-OMeTAD) Deposition CHMAI_Passivation->HTL_Deposition Back_Contact Back Contact Deposition HTL_Deposition->Back_Contact

Caption: Perovskite solar cell fabrication workflow with CHMAI passivation.

G cluster_0 Conventional Device (MAI/FAI) cluster_1 CHMAI Passivated Device Conventional ETL Perovskite HTL Recombination_High High Interfacial Recombination Conventional->Recombination_High Defects Charge_Transfer_High High Charge Transfer Resistance Conventional->Charge_Transfer_High Poor Interface CHMAI ETL Perovskite + CHMAI HTL Recombination_Low Low Interfacial Recombination CHMAI->Recombination_Low Passivation Charge_Transfer_Low Low Charge Transfer Resistance CHMAI->Charge_Transfer_Low Improved Interface

Caption: Effect of CHMAI on charge dynamics at perovskite interfaces.

Conclusion

The use of Cyclohexanemethylamine Hydroiodide and similar bulky organic cations represents a significant advancement in the design of high-performance and stable perovskite solar cells. As demonstrated through the principles of Electrochemical Impedance Spectroscopy, the introduction of these molecules at the perovskite interfaces effectively passivates defects, leading to a marked reduction in charge recombination and an improvement in charge extraction efficiency. This translates to devices with higher open-circuit voltages, fill factors, and overall power conversion efficiencies, along with enhanced long-term stability against environmental stressors. While further research is needed to establish direct, quantitative EIS comparisons with a wide range of conventional cations under standardized conditions, the current body of evidence strongly supports the continued exploration of CHMAI and its analogues as key components in the next generation of perovskite photovoltaic technologies.

References

  • Yao, Z., et al. (2020). Cyclohexylmethylammonium iodide-based bilateral interface engineering for efficient perovskite solar cells with improved stability and negligible hysteresis. Journal of Materials Chemistry C. [Link]

  • Chen, J., et al. (2020). Enhanced photovoltage and stability of perovskite photovoltaics enabled by a cyclohexylmethylammonium iodide-based 2D perovskite passivation layer. Journal of Materials Chemistry A. [Link]

  • Li, Z., et al. (2021). Interfacial Passivation Engineering of Perovskite Solar Cells with Fill Factor over 82% and Outstanding Operational Stability on n-i-p Architecture. ACS Energy Letters. [Link]

  • Solanki, A., et al. (2020). Cation Influence on Carrier Dynamics in Perovskite Solar Cells. Advanced Energy Materials. [Link]

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics. [Link]

  • Lee, J.-W., et al. (2025). Spatial Atomic Arrangement of Cyclohexyl-Based Ligands for Enhanced Interface Passivation in 2D/3D Perovskite Solar Cells. Advanced Materials. [Link]

  • Kumar, P., et al. (2025). A hydrophobic organic spacer cation for improving moisture resistance and efficiency in mixed-dimensional perovskite solar cells. Journal of Materials Chemistry A. [Link]

  • Organic Syntheses. n,n-dimethylcyclohexylmethylamine. Organic Syntheses. [Link]

  • Pascual, J., et al. (2023). Ionic Mobility and Charge Carriers Recombination Analyzed in Triple Cation Perovskite Solar Cells. Materials. [Link]

  • Gholipour, S., et al. (2023). Mechanistic insights into the key role of methylammonium iodide in the stability of perovskite materials. RSC Advances. [Link]

  • Wang, Z., et al. (2023). Selection of Functional Spacer Cations for Efficient 2D/3D Perovskite Solar Cells. CCS Chemistry. [Link]

  • Chen, C., et al. (2022). Unveiling Charge Transfer and Recombination Dynamics in 3D/2D Heterostructure via Ultrafast Spectroscopy for Efficient Perovskite Solar Cells. Advanced Functional Materials. [Link]

  • Whitman, G. M. (1950). Preparation of cyclohexane methylamine.
  • Ahmad, S., et al. (2019). Two-dimensional cyclohexane methylamine based perovskites as stable light absorbers for solar cells. Journal of Materials Chemistry A. [Link]

  • Xu, J., et al. (2023). Cyclopentylethanamine Hydroiodide for Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]

  • Chibueze, T. C. (2021). Comparative Study of the Structural and Electronic Properties of Orthorhombic CH3NH3PbI3 Hybrid Perovskite for Solar Cell Applications. Nigerian Journal of Technology. [Link]

  • Khan, M. I., et al. (2021). Methylammonium Lead Tri-Iodide Perovskite Solar Cells with Varying Equimolar Concentrations of Perovskite Precursors. Applied Sciences. [Link]

  • Tress, W. (2022). Improving the Environmental Stability of Methylammonium-Based Perovskite Solar Cells. Stanford University. [Link]

  • Cho, Y., et al. (2020). 3D/2D Bilayerd Perovskite Solar Cells with an Enhanced Stability and Performance. Coatings. [Link]

  • Xu, J., et al. (2023). Cyclopentylethanamine Hydroiodide for Efficient and Stable 2D/3D Hybrid Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]

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